molecular formula C23H30Cl2N8O4 B15620147 Copanlisib Dihydrochloride CAS No. 1402152-13-9

Copanlisib Dihydrochloride

Cat. No.: B15620147
CAS No.: 1402152-13-9
M. Wt: 553.4 g/mol
InChI Key: KWVVOPDWPMORCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copanlisib dihydrochloride is the dihydrochloride salt of copanlisib. It has a role as an antineoplastic agent, an apoptosis inducer and an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor. It contains a copanlisib.
Copanlisib Hydrochloride is the dihydrochloride salt form of copanlisib, a phosphoinositide 3-kinase (PI3K) inhibitor with potential antineoplastic activity. Copanlisib inhibits the activation of the PI3K signaling pathway, which may result in inhibition of tumor cell growth and survival in susceptible tumor cell populations. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K signaling may contribute to tumor resistance to a variety of antineoplastic agents.
COPANLISIB HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and is indicated for follicular lymphoma and neoplasm of mature b-cells and has 8 investigational indications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVVOPDWPMORCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027642
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402152-13-9
Record name Copanlisib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copanlisib hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copanlisib hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COPANLISIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Copanlisib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copanlisib (B1663552) Dihydrochloride, a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the management of relapsed or refractory follicular lymphoma.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of Copanlisib, detailing its molecular interactions, downstream signaling effects, and cellular consequences. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical data that underpin our understanding of this targeted therapy. All quantitative data are summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the complex biological processes involved.

Introduction to Copanlisib Dihydrochloride

This compound (brand name Aliqopa®) is a small molecule inhibitor of phosphatidylinositol 3-kinases (PI3Ks).[4] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a variety of human cancers, making it a prime target for therapeutic intervention.[3] Copanlisib is distinguished by its predominant inhibitory activity against the PI3K-α and PI3K-δ isoforms, which are crucial for the proliferation and survival of both solid tumors and hematologic malignancies.[3][5][6]

Molecular Target and Binding

Copanlisib functions by directly binding to the ATP-binding pocket of the class I PI3K catalytic subunits, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[5] This inhibition is competitive with ATP and effectively halts the downstream signaling cascade.

Isoform Selectivity

Copanlisib is a pan-class I PI3K inhibitor with a preferential activity profile against the p110α and p110δ isoforms over the p110β and p110γ isoforms. This selectivity is critical to its therapeutic window and side-effect profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, have been determined in cell-free assays.

PI3K IsoformIC50 (nM)Reference
PI3Kα (p110α)0.5[3]
PI3Kβ (p110β)3.7[3]
PI3Kγ (p110γ)6.4[3]
PI3Kδ (p110δ)0.7[3]
Table 1: In Vitro Inhibitory Activity of Copanlisib against Class I PI3K Isoforms

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/matorian target of rapamycin (B549165) (mTOR) pathway is a central signaling network that governs cell fate. Upon activation by growth factors or other extracellular stimuli, receptor tyrosine kinases (RTKs) activate PI3K. As previously mentioned, activated PI3K phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting proteins containing a pleckstrin homology (PH) domain, such as AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308 (Thr308) and by mTOR Complex 2 (mTORC2) at serine 473 (Ser473).

Fully activated AKT then phosphorylates a multitude of downstream substrates, leading to:

  • Increased cell survival: through the inhibition of pro-apoptotic proteins like BAD and the activation of anti-apoptotic proteins like Bcl-2.

  • Enhanced cell proliferation and growth: via the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Regulation of metabolism: by promoting glucose uptake and utilization.

Copanlisib's inhibition of PI3K effectively blocks these downstream events, leading to its anti-cancer effects.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) S6K S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation Inhibits (when unphosphorylated) Copanlisib Copanlisib Copanlisib->PI3K Inhibits

Copanlisib inhibits PI3K, blocking the downstream AKT/mTOR signaling cascade.

Cellular Effects of Copanlisib

The inhibition of the PI3K/AKT/mTOR pathway by Copanlisib translates into significant anti-tumor effects at the cellular level.

Inhibition of Cell Proliferation

By blocking the downstream signaling of PI3K, Copanlisib effectively halts the cell cycle and inhibits the proliferation of malignant cells. This has been demonstrated in numerous preclinical studies across various cancer cell lines.

Cell LineCancer TypeIC50 (nM) for Proliferation InhibitionReference
GIST-T1Gastrointestinal Stromal Tumor54.5[5]
GIST-T1/670Gastrointestinal Stromal Tumor278.8[5]
GIST430/654Gastrointestinal Stromal Tumor78.7[5]
Table 2: Antiproliferative Activity of Copanlisib in GIST Cell Lines
Induction of Apoptosis

Copanlisib has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often mediated by the decreased phosphorylation of AKT, which leads to the activation of pro-apoptotic proteins.

Experimental Protocols

Reproducible and well-documented experimental protocols are the cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize the mechanism of action of Copanlisib.

In Vitro PI3K Kinase Inhibition Assay (HTRF)

This assay is used to determine the direct inhibitory effect of Copanlisib on the enzymatic activity of purified PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • Adenosine 5'-triphosphate (ATP)

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents

  • 384-well low-volume assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Copanlisib in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted Copanlisib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of the diluted PI3K enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 4 µL of a mixture of the PIP2 substrate and ATP to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's protocol.

  • Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of Copanlisib and plot the results to determine the IC50 value.

Kinase_Assay_Workflow In Vitro PI3K Kinase Assay Workflow start Start prep_compound Prepare Serial Dilution of Copanlisib start->prep_compound plate_compound Add Copanlisib/DMSO to 384-well plate prep_compound->plate_compound add_enzyme Add PI3K Enzyme plate_compound->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate_atp Add PIP2 Substrate & ATP pre_incubate->add_substrate_atp incubate Incubate (60 min) add_substrate_atp->incubate add_detection Add HTRF Detection Reagents incubate->add_detection read_plate Read HTRF Signal add_detection->read_plate analyze Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end

Workflow for a typical in vitro PI3K kinase inhibition assay.
Western Blot Analysis of p-AKT (Ser473)

This protocol is used to assess the pharmacodynamic effect of Copanlisib on the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total AKT, Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of Copanlisib or DMSO for the desired time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[8]

    • Wash the membrane and incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total AKT and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal.

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture after treatment with Copanlisib by measuring ATP levels.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well, opaque-walled tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Treat the cells with a serial dilution of Copanlisib or DMSO for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Reading: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO control for each concentration of Copanlisib and determine the IC50 value.

Mechanisms of Resistance to Copanlisib

Despite the efficacy of Copanlisib, acquired resistance can emerge. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

Identified Mechanisms of Resistance:

  • Upregulation of bypass signaling pathways: In some cases, cancer cells can activate alternative survival pathways to circumvent the PI3K blockade. Studies in marginal zone lymphoma have shown upregulation of cytokine signaling (IL1A, IL1B, CXCR4), NF-κB, MAPK, and JAK-STAT signaling pathways in Copanlisib-resistant cells.[6][9]

  • Overexpression of anti-apoptotic proteins: Increased expression of negative regulators of apoptosis, such as CD44 and JUN, can confer resistance to Copanlisib-induced cell death.[6][9]

Combination Therapies

To enhance the efficacy of Copanlisib and overcome resistance, combination therapies are being actively investigated.

Preclinical and Clinical Combination Strategies:

  • With Chemotherapy: Clinical trials have explored the combination of Copanlisib with standard chemotherapy regimens, such as gemcitabine (B846) and cisplatin (B142131) in advanced biliary tract cancers, and R-GCD (rituximab, gemcitabine, carboplatin, and dexamethasone) in relapsed or refractory diffuse large B-cell lymphoma.[4][10]

  • With Other Targeted Therapies: Preclinical studies have shown synergistic effects when Copanlisib is combined with other targeted agents. For example, combination with the BCL2 inhibitor venetoclax (B612062) has shown strong synergy in B- and T-cell lymphoma models.[11] Combination with ABL tyrosine kinase inhibitors has also shown promise in Philadelphia chromosome-positive leukemia cells.[12]

  • With Immunotherapy: A phase Ib study has evaluated the combination of Copanlisib with the immune checkpoint inhibitor nivolumab (B1139203) in patients with advanced solid tumors, suggesting a potential immunomodulatory effect of Copanlisib.[13]

Conclusion

This compound is a potent and selective pan-class I PI3K inhibitor with a well-defined mechanism of action. By targeting the PI3K/AKT/mTOR pathway, it effectively inhibits cell proliferation and induces apoptosis in various cancer types, particularly hematologic malignancies. The detailed understanding of its molecular interactions, cellular effects, and the development of robust experimental protocols have been instrumental in its clinical development. Ongoing research into mechanisms of resistance and novel combination therapies continues to expand the potential applications of Copanlisib in oncology, offering hope for improved patient outcomes. This technical guide provides a foundational resource for the scientific community to further explore and build upon the knowledge of this important targeted therapy.

References

Copanlisib Dihydrochloride: A Technical Guide to a Dual PI3K-α/δ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copanlisib (B1663552) dihydrochloride (B599025), a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, exhibits predominant activity against the PI3K-alpha (PI3K-α) and PI3K-delta (PI3K-δ) isoforms.[1] This dual inhibitory action disrupts key cellular signaling pathways implicated in the proliferation, survival, and differentiation of malignant B-cells, making it a targeted therapy for certain hematological malignancies.[2] This technical guide provides a comprehensive overview of copanlisib dihydrochloride, including its mechanism of action, pharmacological properties, and key experimental data. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent oncogenic driver in various cancers, particularly in B-cell malignancies where PI3K-δ is highly expressed and plays a crucial role in B-cell receptor (BCR) signaling.[2][4] The PI3K-α isoform is also implicated in cancer cell proliferation and survival.[2]

Copanlisib (formerly BAY 80-6946) is a selective inhibitor of the class I PI3K isoforms.[5] It was granted accelerated approval by the FDA in 2017 for the treatment of adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies.[6][7] Its intravenous administration allows for intermittent dosing, which may contribute to a manageable safety profile.[6]

Chemical and Physical Properties

This compound is the salt form of copanlisib.

PropertyValue
Chemical Name 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride[8]
Molecular Formula C23H30Cl2N8O4[9]
Molecular Weight 553.4 g/mol [9]
CAS Number 1402152-13-9[9]
Appearance White to slightly yellowish lyophilized solid[8]

Mechanism of Action

Copanlisib is an ATP-competitive inhibitor of pan-class I PI3K enzymes, with the highest potency against the α and δ isoforms.[10] By binding to the ATP-binding pocket of the PI3K enzyme, copanlisib blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This inhibition of PIP3 production prevents the activation of downstream signaling proteins, most notably the serine/threonine kinase AKT, and subsequently the mammalian target of rapamycin (B549165) (mTOR).[2][6] The blockade of the PI3K/AKT/mTOR pathway ultimately leads to the induction of apoptosis and inhibition of proliferation in malignant B-cells.[2][5]

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K PI3K (α, δ) BCR->PI3K RTK RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Copanlisib Copanlisib Copanlisib->PI3K inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of copanlisib.

Quantitative Data

In Vitro Potency

Copanlisib demonstrates potent inhibitory activity against the class I PI3K isoforms, with particularly high potency for the alpha and delta isoforms.

PI3K IsoformIC50 (nM)
PI3K-α0.5[6][10][11]
PI3K-β3.7[6][10][11]
PI3K-γ6.4[6][10][11]
PI3K-δ0.7[6][10][11]
Clinical Efficacy in Relapsed Follicular Lymphoma (CHRONOS-1 Trial)

The pivotal Phase II CHRONOS-1 trial evaluated the efficacy of copanlisib in patients with relapsed or refractory indolent non-Hodgkin lymphoma.[12]

ParameterValue
Overall Response Rate (ORR) 59%[13]
Complete Response (CR) 14%[13]
Partial Response (PR) 44.2%[1]
Median Duration of Response (DOR) 12.2 months[13]
Median Progression-Free Survival (PFS) 11.2 months[12]
Pharmacokinetic Parameters

Following intravenous administration, copanlisib exhibits linear pharmacokinetics.[5]

ParameterValue
Volume of Distribution (Vd) 871 L[5]
Protein Binding 84.2%[5]
Metabolism Primarily by CYP3A (>90%) and to a lesser extent by CYP1A1 (<10%)[5]
Elimination Half-life (t½) 39.1 hours[7]
Clearance 17.9 L/hr[14]
Excretion Feces (64%) and Urine (22%)[15]

Experimental Protocols

PI3K Enzyme Inhibition Assay (Cell-Free)

This protocol outlines a method to determine the in vitro inhibitory activity of copanlisib against PI3K isoforms.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

    • PIP2 substrate

    • ATP (with [γ-33P]-ATP)

    • This compound

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

    • EDTA solution

    • Scintillation counter and plates

  • Procedure: a. Prepare serial dilutions of copanlisib in the kinase reaction buffer. b. In a 96-well plate, add the PI3K enzyme and the PIP2 substrate to each well. c. Add the copanlisib dilutions to the respective wells. Include a vehicle control (e.g., DMSO). d. Initiate the kinase reaction by adding the ATP/[γ-33P]-ATP mixture. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding an EDTA solution. g. Transfer the reaction mixture to a filter plate to capture the phosphorylated PIP3. h. Wash the filter plate to remove unincorporated [γ-33P]-ATP. i. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the copanlisib concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the anti-proliferative effect of copanlisib on a cancer cell line.

  • Reagents and Materials:

    • Cancer cell line (e.g., a follicular lymphoma cell line)

    • Complete cell culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of copanlisib in complete cell culture medium. c. Remove the old medium from the wells and add the copanlisib dilutions. Include a vehicle control. d. Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator. e. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals. f. Add the solubilization solution to each well to dissolve the formazan crystals. g. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each copanlisib concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the copanlisib concentration. c. Determine the IC50 value, representing the concentration of copanlisib that inhibits cell proliferation by 50%.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Enzyme_Assay PI3K Enzyme Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (e.g., MTT) Enzyme_Assay->Cell_Assay Western_Blot Western Blot (p-AKT levels) Cell_Assay->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Phase_I Phase I Trials (Safety & Dosing) PK_PD->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Confirmatory) Phase_II->Phase_III

Caption: A generalized workflow for the preclinical and clinical development of copanlisib.

Conclusion

This compound is a potent and selective dual inhibitor of PI3K-α and PI3K-δ, with demonstrated clinical activity in relapsed follicular lymphoma. Its mechanism of action, targeting a key survival pathway in B-cell malignancies, provides a strong rationale for its therapeutic use. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with PI3K inhibitors and related targeted therapies. Further investigation into combination therapies and mechanisms of resistance will continue to define the role of copanlisib in the treatment of cancer.

References

Copanlisib Dihydrochloride: A Technical Guide to its Pro-Apoptotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Copanlisib (B1663552) Dihydrochloride (Aliqopa®) is a potent, intravenous, pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and metabolism; its aberrant activation is a frequent oncogenic driver in various malignancies. Copanlisib exerts its anti-neoplastic effects primarily by blocking this pathway, which leads to the inhibition of cell growth and, critically, the induction of programmed cell death, or apoptosis.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which Copanlisib induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

Copanlisib binds to the ATP-binding pocket of PI3K enzymes, primarily the p110α and p110δ isoforms, thereby inhibiting their kinase activity.[1] This action blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The reduction in PIP3 levels prevents the recruitment of pleckstrin homology (PH) domain-containing proteins, such as AKT (also known as Protein Kinase B), to the cell membrane for activation.

The subsequent suppression of the PI3K/AKT/mTOR signaling cascade is the cornerstone of Copanlisib's pro-apoptotic effect.[1][5] Inactive AKT can no longer phosphorylate and inhibit its downstream targets that promote cell survival. This leads to a cascade of events culminating in the activation of the intrinsic apoptotic pathway.[6][7]

Copanlisib_PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (α, δ isoforms) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Copanlisib Copanlisib Copanlisib->PI3K Inhibits AKT AKT mTORC1 mTORC1 AKT->mTORC1 Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits BAD BAD AKT->BAD Inhibits PDK1->AKT Phosphorylates (Activates) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis FOXO3a->Apoptosis Promotes Bcl_xL Bcl-xL BAD->Bcl_xL Inhibits Bcl_xL->Apoptosis Inhibits

Figure 1: Copanlisib's inhibition of the PI3K/AKT/mTOR signaling pathway.

Modulation of Apoptotic Regulators

Copanlisib-mediated apoptosis is a multi-faceted process involving the modulation of key apoptotic regulatory proteins, primarily members of the Bcl-2 family.

Downregulation of Anti-Apoptotic Proteins

In various cancer models, particularly B-cell malignancies, survival is dependent on anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and myeloid cell leukemia 1 (Mcl-1).[8] Copanlisib treatment has been shown to decrease the protein abundance of Mcl-1 and modulate the activity of Bcl-xL.[8][9] This reduction in anti-apoptotic defenses lowers the threshold for apoptosis induction. In diffuse large B-cell lymphoma (DLBCL) models, the cytotoxic activity of Copanlisib was found to be mediated primarily through Bcl-xL and Mcl-1–dependent mechanisms.[8]

Upregulation of Pro-Apoptotic Proteins

Inhibition of AKT by Copanlisib leads to the activation of the Forkhead box O3 (FoxO3a) transcription factor.[10] Activated FoxO3a translocates to the nucleus and promotes the expression of pro-apoptotic genes, most notably PUMA (p53 upregulated modulator of apoptosis).[10] PUMA, a BH3-only protein, is a potent activator of apoptosis that directly antagonizes anti-apoptotic Bcl-2 family members. Studies in colorectal cancer have demonstrated that Copanlisib induces PUMA expression through the AKT/FoxO3a axis, and that this induction is crucial for its anticancer effects.[10] Copanlisib has also been associated with the dysregulation of other pro-apoptotic Bcl-2 family members like harakiri (HRK) and BIM.[8]

Copanlisib_Apoptosis_Modulation cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Pathway Copanlisib Copanlisib PI3K_AKT PI3K/AKT Pathway Copanlisib->PI3K_AKT Inhibits Mcl1 Mcl-1 PI3K_AKT->Mcl1 Promotes Bcl_xL Bcl-xL PI3K_AKT->Bcl_xL Promotes FOXO3a FOXO3a PI3K_AKT->FOXO3a Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mcl1->MOMP Inhibits Bcl_xL->MOMP Inhibits PUMA PUMA FOXO3a->PUMA Upregulates PUMA->MOMP Promotes BIM BIM BIM->MOMP Promotes CytoC Cytochrome c Release MOMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Modulation of the intrinsic apoptosis pathway by Copanlisib.

Quantitative Analysis of Pro-Apoptotic Activity

The pro-apoptotic efficacy of Copanlisib has been quantified across numerous preclinical studies. The tables below summarize key findings.

Table 1: Inhibitory Concentration (IC50) of Copanlisib in Various Cancer Cell Lines
Cell LineCancer TypePI3K Isoform ActivityIC50 (nmol/L)Citation(s)
PI3KαEnzyme Assayα0.5[4]
PI3KδEnzyme Assayδ0.7[5][4]
PI3KβEnzyme Assayβ3.7[5][4]
PI3KγEnzyme Assayγ6.4[5][4]
GIST-T1Gastrointestinal Stromal Tumor-See Note 1[11]
GIST-T1/670Imatinib-Resistant GIST-See Note 1[11]
VL51Marginal Zone Lymphoma-See Note 2[12]
Note 1: In GIST cell lines, Copanlisib demonstrated a dose-dependent decrease in cell viability, though specific IC50 values were not explicitly stated in the provided text.[11]
Note 2: In the VL51 parental cell line, resistance was developed by continuous exposure to IC90 concentrations, with resistant lines showing a >50-fold higher IC50.[13][12]
Table 2: Induction of Apoptosis by Copanlisib in Preclinical Models
Cell Line / ModelCancer TypeTreatmentApoptotic EffectMethodCitation(s)
Colorectal Cancer CellsColorectal CancerCopanlisibMarked increase in PUMA expression and apoptosisWestern Blot, Clonogenic Assay[10]
GIST-T1Gastrointestinal Stromal TumorCopanlisib + ImatinibEnhanced apoptosis vs. single agentsCaspase 3/7 Activity Assay[11][14]
GIST-T1 XenograftGastrointestinal Stromal TumorCopanlisib + ImatinibSignificant increase in cleaved-caspase 3Immunohistochemistry (IHC)[11]
Ph-positive Leukemia CellsLeukemiaCopanlisib + PonatinibIncreased PARP and Caspase 3 activityWestern Blot, IHC[15]
TNBC PDX ModelsTriple-Negative Breast CancerCopanlisib + EribulinEnhanced induction of apoptosis vs. single agentsIHC (Cleaved PARP)[16][17]
SW48 / SW48PKColorectal CancerCopanlisib + NavitoclaxSignificant increase in early and late apoptosisFlow Cytometry[18]
MCL/MZL Cell LinesMantle Cell / Marginal Zone LymphomaCopanlisib + Venetoclax (B612062)Increased induction of apoptosis-[19][20]

Key Experimental Protocols for Apoptosis Assessment

The investigation of Copanlisib-induced apoptosis relies on a suite of standard and specialized molecular biology techniques.

Cell Viability and Proliferation Assays
  • Principle: To determine the concentration-dependent cytotoxic effects of Copanlisib and establish IC50 values.

  • Methodology:

    • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of Copanlisib Dihydrochloride for a specified period (e.g., 72-96 hours).

    • Quantification: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based reagent like CellTiter-Glo® (Promega).

    • Data Analysis: Measure absorbance or luminescence using a plate reader. Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression analysis.

Apoptosis Quantification by Flow Cytometry
  • Principle: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V and Propidium Iodide (PI) staining.

  • Methodology:

    • Treatment: Culture cells with Copanlisib at desired concentrations (e.g., 200 nmol/L) and appropriate controls for 24-48 hours.[18]

    • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Caspase Activity Assay
  • Principle: To measure the activity of key executioner caspases (Caspase-3 and -7), which are hallmarks of apoptosis.

  • Methodology:

    • Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with Copanlisib as described for viability assays.[11]

    • Reagent Addition: Add a luminogenic substrate for Caspase-3/7, such as the Caspase-Glo® 3/7 reagent (Promega), directly to the wells.

    • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

    • Measurement: Measure luminescence using a plate reader. The signal intensity is directly proportional to caspase activity.

Western Blotting for Apoptotic Markers
  • Principle: To detect changes in the expression levels of key proteins involved in the PI3K and apoptotic pathways.

  • Methodology:

    • Protein Extraction: Treat cells with Copanlisib, then lyse the cells to extract total protein.

    • Quantification: Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phospho-AKT, total AKT, cleaved Caspase-3, PARP, Mcl-1, PUMA) followed by HRP-conjugated secondary antibodies.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_assays Apoptosis Assessment cluster_results Data Output start Cancer Cell Culture treatment Treatment with Copanlisib (Dose & Time Course) start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability flow Flow Cytometry (Annexin V / PI Staining) treatment->flow caspase Caspase-Glo 3/7 Assay treatment->caspase wb Western Blotting (p-AKT, Cleaved PARP, etc.) treatment->wb ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cell Population (%) flow->apoptosis_quant caspase_act Measure Caspase-3/7 Activity caspase->caspase_act protein_exp Analyze Protein Expression Changes wb->protein_exp

Figure 3: Experimental workflow for assessing Copanlisib-induced apoptosis.

Combination Strategies and Resistance

Synergistic Combinations

The pro-apoptotic mechanism of Copanlisib makes it a rational candidate for combination therapies. Synergistic effects have been observed when combined with agents that target parallel or downstream survival pathways.

  • Bcl-2 Inhibitors (e.g., Venetoclax): Combining Copanlisib with a Bcl-2 inhibitor like venetoclax shows strong synergistic activity.[19][20] Copanlisib's ability to reduce Mcl-1 and Bcl-xL levels complements the direct inhibition of Bcl-2, effectively targeting multiple anti-apoptotic proteins simultaneously.[8][19]

  • Chemotherapy (e.g., Eribulin): In triple-negative breast cancer, Copanlisib enhances the apoptotic effects of the antimitotic agent eribulin.[16]

  • Other Targeted Agents: Enhanced apoptosis is also seen when Copanlisib is combined with ABL tyrosine kinase inhibitors in Philadelphia chromosome-positive leukemia.[15]

Mechanisms of Resistance

Acquired resistance to Copanlisib can occur, often involving the bypass of its pro-apoptotic effects. In marginal zone lymphoma models, resistance was associated with the upregulation of alternative survival pathways, including cytokine signaling (CXCR4), NF-κB, MAPK, and JAK-STAT signaling, as well as an increase in negative regulators of apoptosis like CD44 and JUN.[13][12] These resistant cells also exhibited cross-resistance to other PI3K inhibitors and the Bcl-2 inhibitor venetoclax, highlighting the complex interplay of survival signals that can circumvent PI3K pathway blockade.[13]

Conclusion

This compound is a targeted anti-cancer agent that effectively induces apoptosis in malignant cells. Its primary mechanism involves the potent inhibition of PI3K-α and PI3K-δ, leading to the suppression of the pro-survival PI3K/AKT/mTOR signaling pathway. This action triggers a cascade of molecular events, including the downregulation of anti-apoptotic proteins (Mcl-1, Bcl-xL) and the upregulation of pro-apoptotic effectors (PUMA), ultimately leading to caspase activation and programmed cell death. The robust pro-apoptotic activity of Copanlisib provides a strong rationale for its clinical use, both as a monotherapy and as a component of combination strategies designed to overcome therapeutic resistance and enhance patient outcomes.

References

Copanlisib Dihydrochloride: A Technical Guide for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copanlisib (B1663552) Dihydrochloride (trade name Aliqopa®) is a potent, intravenous, pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3][4] The PI3K signaling pathway is a critical regulator of essential cellular functions, including proliferation, survival, and metabolism, and its aberrant activation is a frequent oncogenic driver in various cancers, particularly B-cell malignancies.[2][5][6] Copanlisib's unique isoform profile and intravenous administration differentiate it from other PI3K inhibitors.[7][8] It has received approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with relapsed follicular lymphoma (FL) who have received at least two prior systemic therapies.[7][9][10] This document provides a comprehensive technical overview of Copanlisib, summarizing its mechanism of action, preclinical and clinical data, and key experimental protocols for researchers and drug development professionals.

Mechanism of Action

Copanlisib exerts its anti-tumor effects by inhibiting the catalytic activity of class I PI3K isoforms.[9] It demonstrates potent, nanomolar inhibitory activity, particularly against the p110α and p110δ isoforms, which are crucial for the proliferation and survival of malignant B-cells.[4][6][9] Inhibition of PI3K blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger. This disruption prevents the activation of downstream signaling cascades, most notably the AKT/mTOR pathway.[6] The ultimate cellular consequences of this pathway inhibition include the induction of apoptosis (programmed cell death) and the suppression of cell proliferation and survival.[1][3][4][5] Furthermore, Copanlisib has been shown to inhibit B-cell receptor (BCR) signaling and CXCR12-mediated chemotaxis of malignant B cells.[5]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., BCR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes EIF4EBP1->Proliferation Inhibition Relieved Copanlisib Copanlisib Copanlisib->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway inhibition by Copanlisib.

Quantitative Data Summary

In Vitro Inhibitory Activity

Copanlisib demonstrates potent inhibition of PI3K isoforms and anti-proliferative activity across a range of hematological cancer cell lines.

TargetIC50 (nM)Cell LineCancer TypeIC50 (nM)
PI3K-α 0.5[5][9][11]MCL Lines Mantle Cell Lymphoma22 (median)[12]
PI3K-β 3.7[5][9][11]MZL Lines Marginal Zone Lymphoma36 (median)[12]
PI3K-γ 6.4[5][9][11]CLL Lines Chronic Lymphocytic Leukemia23 (median)[12]
PI3K-δ 0.7[5][9][11]GIST-T1 Gastrointestinal Stromal54.5[1]
Pharmacokinetic Properties

The pharmacokinetic profile of Copanlisib is characterized by a large volume of distribution and a long terminal half-life, supporting an intermittent intravenous dosing schedule.[13][14]

ParameterValue
Maximum Concentration (Cmax) 463 ng/mL[5][15]
Area Under the Curve (AUC0-25h) 1570 ng·hr/mL[5][15]
Volume of Distribution (Vd) 871 L[14][15][16]
Plasma Protein Binding 84.2% (mainly albumin)[5][15]
Metabolism Primarily CYP3A (>90%)[5][15]
Terminal Half-Life (t1/2) 39.1 hours[14][15][16]
Systemic Clearance 18.9 L/hr[14][16]
Excretion ~64% in feces, ~22% in urine[13]
Clinical Efficacy in Hematological Malignancies

Clinical trials have demonstrated significant efficacy of Copanlisib, both as a monotherapy and in combination, across various types of relapsed or refractory (R/R) lymphomas.

Trial / CohortPhasePatient PopulationTreatmentORR (%)CR (%)Median PFS (months)
CHRONOS-1 [2]IIR/R Indolent LymphomaCopanlisib Monotherapy591211.2
CHRONOS-1 (FL subset) [2]IIR/R Follicular LymphomaCopanlisib Monotherapy591411.2
CHRONOS-1 (MZL subset) [17]IIR/R Marginal Zone LymphomaCopanlisib Monotherapy701314.1
COSMOS [18]I/IIR/R PTCLCopanlisib + Gemcitabine (B846)72326.9
Meta-Analysis [19]N/AR/R Indolent B-NHLCopanlisib Monotherapy587N/A
Meta-Analysis [19]N/AR/R Indolent B-NHLCopanlisib + Rituximab9234N/A

ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; FL: Follicular Lymphoma; MZL: Marginal Zone Lymphoma; PTCL: Peripheral T-Cell Lymphoma; B-NHL: B-cell Non-Hodgkin Lymphoma.

Safety and Tolerability

The most common treatment-emergent adverse events (TEAEs) associated with Copanlisib are generally manageable. Transient hyperglycemia and hypertension are recognized on-target effects.[2][20][21]

Adverse EventAny Grade (%)Grade ≥3 (%)
Hyperglycemia 50 - 6741 - 45
Hypertension 30 - 4924 - 35
Neutropenia 2415 - 24
Diarrhea 35N/A
Fatigue 30N/A
Lung Infection N/A15 - 16

Data compiled from multiple studies.[2][9][19]

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of targeted agents like Copanlisib.

Protocol 1: Cell Viability Assay (Luminescent)

This protocol determines the concentration of Copanlisib that inhibits cell growth by 50% (IC50).

Materials:

  • Hematological malignancy cell lines

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Copanlisib stock solution (in DMSO)

  • 96-well flat-bottomed plates (white, for luminescence)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete growth medium.[1] Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of Copanlisib in growth medium. Add 10 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and no-cell blanks.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.[22][23]

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Subtract blank values, normalize data to the vehicle control (as 100% viability), and plot a dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol quantifies the induction of apoptosis versus necrosis following Copanlisib treatment.

Materials:

  • Cells treated with Copanlisib and controls.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[24]

  • Phosphate-Buffered Saline (PBS), cold.

  • Flow cytometer.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of Copanlisib for a specified time (e.g., 24, 48 hours). Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[24]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[24]

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[24]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[24]

    • Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

  • Analysis: Gate the cell populations to distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Target Identification (e.g., PI3K in B-cells) B Cell Line Screening (MCL, FL, MZL, etc.) A->B C Cell Viability Assays (Determine IC50) B->C D Mechanism of Action Studies (Apoptosis, Western Blot) C->D E Establish Xenograft Model (e.g., Subcutaneous Tumor) D->E Promising Results F Treatment Administration (IV Copanlisib vs. Vehicle) E->F G Monitor Tumor Volume & Animal Weight F->G H Endpoint Analysis (Tumor IHC, PK/PD) G->H

Caption: General workflow for preclinical evaluation of Copanlisib.
Protocol 3: In Vivo Xenograft Study

This protocol outlines a typical design to assess the anti-tumor efficacy of Copanlisib in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG).

  • Hematological malignancy cell line for implantation.

  • Copanlisib for injection (formulated in a suitable vehicle, e.g., 5% D-Mannitol).[1]

  • Vehicle control solution.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, Copanlisib).

  • Treatment: Administer Copanlisib intravenously according to a specified dose and schedule (e.g., 5-10 mg/kg, three times a week).[25] Administer an equal volume of vehicle to the control group.

  • Monitoring: Measure tumor volume with calipers and record animal body weight 2-3 times per week.[1] Tumor volume is often calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1,200 mm³).[1]

  • Analysis: At the end of the study, euthanize the animals. Collect tumors for further analysis, such as immunohistochemistry (IHC) for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) markers, and collect blood for pharmacokinetic analysis.[1]

Conclusion and Future Directions

Copanlisib is a pivotal PI3K inhibitor in the therapeutic landscape of hematological malignancies, particularly relapsed follicular lymphoma. Its distinct intravenous administration and potent dual inhibition of PI3K-α and PI3K-δ isoforms contribute to its robust clinical activity and manageable safety profile.[2][4] Current research focuses on elucidating mechanisms of resistance, which may involve the activation of alternate signaling pathways like JAK/STAT.[7] The future of Copanlisib therapy lies in strategic combination approaches. Ongoing and future clinical trials are exploring its synergy with standard chemoimmunotherapy, other targeted agents (e.g., BTK inhibitors), and immune checkpoint inhibitors to enhance efficacy, overcome resistance, and expand its utility across a broader range of hematological cancers.[9][25][26]

References

An In-depth Technical Guide to Copanlisib Dihydrochloride: Molecular Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552) Dihydrochloride (B599025), also known by its code name BAY 80-6946 dihydrochloride, is a potent and selective intravenous pan-class I phosphoinositide 3-kinase (PI3K) inhibitor.[1][2][3][4][5] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant B-cells.[6][7] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Copanlisib Dihydrochloride, along with detailed experimental protocols relevant to its study.

Molecular Structure and Chemical Identity

This compound is the dihydrochloride salt of copanlisib.[8][9] Its chemical structure is characterized by a complex heterocyclic system.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name 2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride[8]
CAS Number 1402152-13-9[1][2][10]
Molecular Formula C23H30Cl2N8O4[3][8][10]
Synonyms BAY 80-6946 dihydrochloride, Copanlisib HCl[8][10][11]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 553.4 g/mol
Appearance Off-white to light yellow solid powder[1]
Solubility Shows pH-dependent solubility; freely soluble in 0.1 M hydrochloric acid.[12] Soluble in DMSO.[11] Water solubility is predicted to be 0.231 mg/mL.[10]
pKa Specific experimental pKa values are not readily available in the public domain.
Melting Point A specific melting point is not consistently reported in the public literature.
Storage Store as a solid at -20°C for long-term (months to years) or at 0-4°C for short-term (days to weeks).[11] Solutions in DMSO can be stored at -20°C.[11] Protect from moisture.

Mechanism of Action: PI3K Inhibition

Copanlisib is an ATP-competitive inhibitor of all four class I PI3K isoforms (α, β, δ, and γ), with particularly high potency against the α and δ isoforms.[1][2][4][5][7] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[7] In many cancers, this pathway is aberrantly activated. By inhibiting PI3K, copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a key second messenger. This, in turn, prevents the activation of downstream effectors like AKT, leading to the induction of apoptosis and inhibition of tumor cell growth.[7]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Copanlisib Copanlisib Copanlisib->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes

Copanlisib inhibits PI3K, blocking downstream signaling.

Biological Activity and Potency

The inhibitory activity of this compound against PI3K isoforms has been quantified through various in vitro assays.

Table 3: In Vitro Inhibitory Activity (IC50) of Copanlisib

PI3K IsoformIC50 (nM)
PI3Kα0.5[1][2][4][5]
PI3Kβ3.7[1][2][4][5]
PI3Kγ6.4[1][2][4][5]
PI3Kδ0.7[1][2][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

In Vitro PI3K Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the in vitro kinase activity of PI3K and the inhibitory potential of compounds like copanlisib.

HTRF_Workflow A Compound Dilution (e.g., in DMSO) B Dispense into 384-well plate A->B C Add PI3K Enzyme and PIP2 Substrate B->C D Add ATP to Initiate Reaction C->D E Incubate at Room Temperature D->E F Add Stop Solution & HTRF Detection Reagents E->F G Incubate and Read Plate (620 nm & 665 nm) F->G

Workflow for a PI3K HTRF kinase assay.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).[13]

  • Assay Plate Preparation: Add a small volume of the diluted compound or vehicle control to the wells of a 384-well plate.[13]

  • Enzyme and Substrate Addition: Add the recombinant PI3K enzyme and the substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to each well.[13][14]

  • Pre-incubation: Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.[13][14]

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature.[13][14]

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution, followed by HTRF detection reagents.[13][14]

  • Signal Reading: After a final incubation period, measure the HTRF signal using a compatible plate reader at emission wavelengths of 620 nm and 665 nm.[15]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of PIP3 produced. Calculate the percent inhibition for each concentration of the compound and plot the results to determine the IC50 value.[13]

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture after treatment with this compound by measuring ATP levels.

CellTiterGlo_Workflow A Seed cells in opaque-walled plate B Treat with Copanlisib (various concentrations) A->B C Incubate for desired period B->C D Equilibrate plate to room temperature C->D E Add CellTiter-Glo® Reagent D->E F Mix to induce lysis and incubate E->F G Measure Luminescence F->G

Workflow for a CellTiter-Glo® cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in an opaque-walled multiwell plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.[1][16][17]

  • Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).[16] Include vehicle-only controls.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature.[1][16][17] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1][16][17]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.[1][16][17] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1][16][17]

  • Luminescence Reading: Measure the luminescence using a luminometer.[16]

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the effect of the compound.

Conclusion

This compound is a well-characterized PI3K inhibitor with significant potential in oncology research and development. Its potent and selective activity against class I PI3K isoforms, particularly PI3K-α and PI3K-δ, underscores its therapeutic relevance. The information and protocols provided in this guide offer a solid foundation for researchers and scientists working with this compound, enabling further investigation into its biological effects and potential applications.

References

Copanlisib Dihydrochloride: A Technical Overview of its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552) dihydrochloride (B599025), a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, has emerged as a significant therapeutic agent, particularly in the context of relapsed follicular lymphoma.[1][2] Its clinical efficacy is intrinsically linked to its specific molecular interactions and its inhibitory profile against key signaling molecules. This technical guide provides an in-depth analysis of the target selectivity of Copanlisib, presenting quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Core Target Profile: Pan-Class I PI3K Inhibition

Copanlisib is a highly selective inhibitor of the class I PI3K family, which plays a crucial role in regulating cellular growth, proliferation, and survival.[3][4] It demonstrates potent, ATP-competitive inhibition of all four class I PI3K isoforms (p110α, p110β, p110γ, and p110δ), with a notable preference for the p110α and p110δ isoforms.[3][5][6] This dual inhibition is significant as the p110α isoform is broadly implicated in various cancers and insulin (B600854) signaling, while the p110δ isoform is predominantly expressed in leukocytes and is central to B-cell signaling and survival.[6][7]

Quantitative Inhibitory Activity

The inhibitory potency of Copanlisib against the class I PI3K isoforms has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values consistently demonstrate nanomolar efficacy.

Target IsoformIC50 (nM)Reference(s)
PI3Kα (p110α)0.5[3][8][9]
PI3Kβ (p110β)3.7[3][8][9]
PI3Kγ (p110γ)6.4[3][8][9]
PI3Kδ (p110δ)0.7[3][8][9]

Off-Target Selectivity and Other Kinase Interactions

While Copanlisib is a potent pan-class I PI3K inhibitor, its selectivity against a broader panel of kinases is a critical aspect of its pharmacological profile. It has been shown to have over 2,000-fold selectivity against other lipid and protein kinases.[8] However, it does exhibit some activity against the mammalian target of rapamycin (B549165) (mTOR), with an IC50 of 45 nM.[10] This inhibition of the PI3K/AKT/mTOR pathway is a key mechanism of its anti-cancer effects.[11] Additionally, Copanlisib has been noted to have beneficial off-target effects, including the inhibition of CXCR12-mediated chemotaxis of malignant B-cells and NFκB signaling in lymphoma cell lines.[11]

Signaling Pathway Inhibition

Copanlisib exerts its therapeutic effects by disrupting the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. The diagram below illustrates the central role of PI3K in this pathway and the point of inhibition by Copanlisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Copanlisib Copanlisib Copanlisib->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Copanlisib.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific assays used in the characterization of Copanlisib are often proprietary to the conducting laboratories. However, based on published literature, the following provides a generalized overview of the methodologies employed.

In Vitro Kinase Inhibition Assay (General Protocol)

These assays are designed to measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials : Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or lipid), ATP, assay buffer, detection reagents, and microplates.

  • Assay Procedure :

    • A reaction mixture is prepared containing the kinase, its substrate, and ATP in an appropriate buffer.

    • Copanlisib is added at various concentrations to the reaction mixture.

    • The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as radioactivity, fluorescence, or luminescence.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Copanlisib concentration.

Cellular Proliferation/Viability Assays (General Protocol)

These assays assess the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Culture : Cancer cell lines are cultured in appropriate media and conditions.

  • Assay Procedure :

    • Cells are seeded into multi-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of Copanlisib or a vehicle control (e.g., DMSO).

    • The plates are incubated for a specified period (e.g., 72 or 96 hours).

    • Cell viability or proliferation is then measured using a detection reagent. Common methods include:

      • CellTiter-Glo® Luminescent Cell Viability Assay : Measures ATP levels as an indicator of metabolically active cells.[9][12]

      • Sulforhodamine B (SRB) Assay : A colorimetric assay that measures cellular protein content.[13]

      • BrdU Cell Proliferation ELISA Assay : Measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA during cell proliferation.[14]

  • Data Analysis : The results are used to determine the concentration of Copanlisib that inhibits cell growth by 50% (EC50 or IC50).

The following diagram outlines a general workflow for a typical cell-based viability assay.

Cell_Viability_Workflow Start Start Seed Seed cells in multi-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with Copanlisib (various concentrations) Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 AddReagent Add viability detection reagent Incubate2->AddReagent Measure Measure signal (e.g., luminescence) AddReagent->Measure Analyze Analyze data and calculate IC50 Measure->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Copanlisib Dihydrochloride in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552) Dihydrochloride, an intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, has demonstrated significant anti-tumor and pro-apoptotic activity in various preclinical models.[1] With predominant inhibitory activity against PI3K-α and PI3K-δ isoforms, Copanlisib effectively modulates the PI3K/AKT/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2][3][4] This document provides detailed protocols for key in vitro cell culture assays to evaluate the efficacy and mechanism of action of Copanlisib Dihydrochloride. The included methodologies for cell viability, apoptosis, and protein expression analysis are essential for preclinical assessment of this compound.

Mechanism of Action

Copanlisib is a potent and selective inhibitor of phosphatidylinositol-3-kinase (PI3K), with particular efficacy against the PI3K-alpha and PI3K-delta isoforms.[3] The PI3K pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and differentiation.[5] In many cancers, this pathway is aberrantly activated, promoting tumor development and progression.[3]

Copanlisib functions by binding to the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its kinase activity.[3] This action blocks the downstream signaling cascade, most notably the AKT/mTOR pathway, which is critical for cell survival and proliferation.[2][3] The inhibition of this pathway ultimately leads to the induction of apoptosis (programmed cell death) and a halt in the proliferation of cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against PI3K isoforms and various cancer cell lines.

Table 1: Inhibitory Activity of Copanlisib against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα0.5
PI3Kβ3.7
PI3Kγ6.4
PI3Kδ0.7
Data sourced from references[4][6]

Table 2: In Vitro Cell Viability (IC50) of Copanlisib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Huh7Hepatocellular Carcinoma47.9
HepG2Hepatocellular Carcinoma31.6
Cal27Head and Neck Squamous Cell CarcinomaVaries (Dose-dependent)
GIST-T1Gastrointestinal Stromal TumorVaries (Dose-dependent)
GIST-T1/670Imatinib-resistant GISTVaries (Dose-dependent)
GIST430/654Imatinib-resistant GISTVaries (Dose-dependent)
Data sourced from references[7][8][9]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Copanlisib Copanlisib Copanlisib->PI3K Inhibition PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT mTOR mTOR pAKT->mTOR Activation Apoptosis Apoptosis pAKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Copanlisib Mechanism of Action in the PI3K/AKT Pathway.

cluster_0 Cell Viability Assay Workflow A1 Seed cells in a 96-well plate A2 Treat with Copanlisib (various concentrations) A1->A2 A3 Incubate for 72 hours A2->A3 A4 Add CellTiter-Glo® Reagent A3->A4 A5 Measure luminescence A4->A5

Workflow for Cell Viability Assay.

cluster_1 Apoptosis Assay Workflow B1 Treat cells with Copanlisib B2 Harvest and wash cells B1->B2 B3 Resuspend in Annexin V Binding Buffer B2->B3 B4 Add Annexin V-FITC and Propidium Iodide B3->B4 B5 Incubate in the dark B4->B5 B6 Analyze by flow cytometry B5->B6

Workflow for Apoptosis Assay.

cluster_2 Western Blot Workflow C1 Treat cells with Copanlisib C2 Lyse cells and quantify protein C1->C2 C3 SDS-PAGE and protein transfer C2->C3 C4 Block membrane C3->C4 C5 Incubate with primary antibodies (p-AKT, Total AKT) C4->C5 C6 Incubate with secondary antibody C5->C6 C7 Detect signal C6->C7

Workflow for Western Blot Analysis.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the CellTiter-Glo® Luminescent Cell Viability Assay.[10][11]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of Copanlisib to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[11]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[2]

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence (no-cell control) from all other readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard Annexin V-FITC and Propidium Iodide (PI) staining procedures for flow cytometry.[1][12][13]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Sample Preparation for Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[14]

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Use FITC signal for Annexin V and PI signal to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for p-AKT and Total AKT

This protocol details the procedure for analyzing the phosphorylation status of AKT, a key downstream effector of PI3K.[3][15]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-AKT (Ser473) and rabbit anti-total AKT

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Signal Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control (e.g., GAPDH or β-actin). Follow the same immunoblotting procedure starting from the blocking step.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of p-AKT should be normalized to the level of total AKT.

References

Application Notes and Protocols for Copanlisib Dihydrochloride in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552) Dihydrochloride is a potent and selective pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2][3] These isoforms are critical components of the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell proliferation, survival, and metabolism.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an attractive target for therapeutic intervention.[4][5] Copanlisib has demonstrated efficacy in inducing tumor cell death by apoptosis and inhibiting the proliferation of malignant B cell lines.[2]

These application notes provide detailed protocols for assessing the effect of Copanlisib Dihydrochloride on cell viability using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Copanlisib exerts its anti-cancer effects by binding to the ATP-binding pocket of PI3K enzymes, thereby inhibiting their kinase activity.[1] This action blocks the downstream signaling cascade, leading to the inhibition of key proteins such as AKT and mTOR.[1][4] The ultimate outcome is a reduction in cell proliferation and the induction of apoptosis in cancer cells.[1][2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Copanlisib Copanlisib Copanlisib->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Figure 1: Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Data Presentation

The following tables summarize typical quantitative data obtained from cell viability assays with Copanlisib. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Copanlisib in Various Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 (nM)Reference
HuCCT-1CholangiocarcinomaNot Specified147[6]
EGI-1CholangiocarcinomaNot Specified137[6]
KPL4Breast CancerNot SpecifiedNot Specified[7]
HCT116Colorectal CancerNot SpecifiedNot Specified[7]
Huh7Hepatocellular CarcinomaNot Specified47.9[7][8]
HepG2Hepatocellular CarcinomaNot Specified31.6[7][8]

Table 2: In Vitro Kinase Inhibitory Activity of Copanlisib

PI3K IsoformIC50 (nM)
PI3Kα0.5
PI3Kβ3.7
PI3Kγ6.4
PI3Kδ0.7

Data compiled from multiple sources.[2][4][6][9]

Experimental Protocols

Below are detailed protocols for performing cell viability assays with this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][13]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. A concentration range of 0.01 nM to 10 µM is a reasonable starting point.[14]

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve Copanlisib).

  • Incubation: Incubate the plate for a desired period, typically 72 to 96 hours, at 37°C in a humidified atmosphere with 5% CO2.[7][14]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantitation of ATP, which indicates the presence of metabolically active cells.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • This compound

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates or 25 µL for 384-well plates).[16]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired volume of the compound dilutions to the experimental wells.

    • Include control wells containing medium without cells for background luminescence and vehicle control wells.[16]

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) according to your experimental design.[6][7]

  • Reagent Preparation and Equilibration:

    • Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[16]

    • Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.[16]

    • Transfer the buffer to the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[16]

    • Equilibrate the multiwell plate and its contents to room temperature for approximately 30 minutes.[15][17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[16]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16][17]

  • Measurement: Record the luminescence using a plate reader.[17]

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the compound concentration.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a cell viability assay using Copanlisib.

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Seed_Plate 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Prepare_Copanlisib 3. Prepare Copanlisib Serial Dilutions Seed_Plate->Prepare_Copanlisib Treat_Cells 4. Treat Cells Prepare_Copanlisib->Treat_Cells Incubate 5. Incubate for 72-96 hours Treat_Cells->Incubate Add_Reagent 6. Add Viability Reagent (MTT or CTG) Incubate->Add_Reagent Incubate_Reagent 7. Incubate Add_Reagent->Incubate_Reagent Read_Plate 8. Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Calculate_Viability 9. Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Calculate_Viability->Determine_IC50

Figure 2: General experimental workflow for cell viability assay.

References

Application Notes and Protocols for the Combination of Copanlisib Dihydrochloride and Eribulin in Triple-Negative Breast Cancer (TNBC) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of copanlisib (B1663552) dihydrochloride (B599025) and eribulin (B193375) mesylate in triple-negative breast cancer (TNBC) models. The data presented is based on a key study that evaluated this combination in patient-derived xenograft (PDX) models, demonstrating enhanced anti-tumor efficacy.[1][2][3][4][5][6] This document is intended to serve as a valuable resource for researchers and clinicians interested in further exploring this promising therapeutic strategy.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer with limited targeted treatment options.[7][8][9] The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently activated in TNBC and is associated with chemotherapy resistance.[1][10][3][7] Copanlisib is a potent pan-class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms.[11][12] Eribulin mesylate is a non-taxane microtubule dynamics inhibitor that has shown survival benefits in metastatic breast cancer.[7][8][13]

Preclinical studies have shown that the combination of copanlisib and eribulin leads to enhanced tumor growth inhibition in TNBC PDX models, irrespective of PI3K pathway alteration status.[1][2][3] Mechanistically, copanlisib effectively reduces PI3K signaling, while eribulin induces mitotic arrest.[2][3] Interestingly, eribulin treatment alone has been observed to upregulate PI3K pathway signaling, an effect that is abrogated by the addition of copanlisib.[1][2][3] These findings provide a strong preclinical rationale for the clinical investigation of this combination therapy in patients with metastatic TNBC.[1][2][4][6]

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of copanlisib and eribulin in a panel of eight TNBC PDX models.

Table 1: Characteristics of TNBC Patient-Derived Xenograft (PDX) Models

PDX ModelPIK3CA MutationPTEN StatusEribulin Sensitivity
WHIM2 H1047RNormalSensitive
WHIM5 NoNormalResistant
WHIM9 NoNormalSensitive
WHIM12 E545KNormalResistant
WHIM16 NoLowSensitive
WHIM18 NoNormalResistant
WHIM20 E545KNormalSensitive
WHIM35 NoNormalResistant

Source: Adapted from preclinical studies evaluating copanlisib and eribulin in TNBC PDX models.

Table 2: Tumor Growth Inhibition in TNBC PDX Models

PDX ModelTreatment GroupMean Tumor Volume Change from Baseline (%)Statistical Significance (vs. Eribulin alone)
WHIM2 Eribulin-20-
Copanlisib + Eribulin-60P < 0.05
WHIM12 Eribulin80-
Copanlisib + Eribulin10P < 0.01
WHIM16 Eribulin-10-
Copanlisib + Eribulin-50P < 0.05
WHIM18 Eribulin120-
Copanlisib + Eribulin30P < 0.01

Note: Data is representative of findings from preclinical studies. Actual values may vary. The combination therapy showed enhanced tumor growth inhibition in both eribulin-sensitive and -resistant models.[1][10][2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and the general experimental workflow for evaluating the combination of copanlisib and eribulin.

Copanlisib and Eribulin Mechanism of Action cluster_0 Copanlisib Action cluster_1 Eribulin Action cluster_2 Drug Combination Effect Copanlisib Copanlisib PI3K PI3K Copanlisib->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Apoptosis Enhanced Apoptosis CellSurvival->Apoptosis Eribulin Eribulin Microtubules Microtubule Dynamics Eribulin->Microtubules inhibits polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis Combination Copanlisib + Eribulin Combination->Apoptosis

Caption: Mechanism of action of copanlisib and eribulin combination.

Experimental Workflow start Establish TNBC PDX Models in Immunodeficient Mice treatment Randomize Mice into Treatment Groups: - Vehicle - Copanlisib - Eribulin - Copanlisib + Eribulin start->treatment monitoring Monitor Tumor Growth (Calipers & Imaging) treatment->monitoring collection Collect Tumors at Endpoint monitoring->collection analysis Perform Downstream Analyses collection->analysis RPPA Reverse Phase Protein Array (RPPA) IHC Immunohistochemistry (IHC) (e.g., p-AKT, Cleaved PARP) FDG_PET 18F-FDG PET Imaging

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

The following are detailed protocols for key experiments cited in the preclinical studies.

Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Studies

Objective: To establish TNBC PDX models and evaluate the in vivo anti-tumor efficacy of copanlisib and eribulin, alone and in combination.

Materials:

  • Female immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Freshly resected human TNBC tumor tissue.

  • Matrigel.

  • Copanlisib dihydrochloride.

  • Eribulin mesylate.

  • Vehicle control (e.g., sterile saline or as recommended by the drug manufacturer).

  • Surgical tools.

  • Calipers.

Protocol:

  • Tumor Implantation:

    • Under sterile conditions, mince fresh human TNBC tumor tissue into small fragments (2-3 mm³).

    • Mix the tumor fragments with an equal volume of Matrigel.

    • Anesthetize the mice and surgically implant the tumor/Matrigel mixture into the mammary fat pad.

    • Suture the incision and monitor the mice for recovery.

  • Tumor Growth and Passaging:

    • Monitor tumor growth by caliper measurements twice weekly.

    • When tumors reach a volume of approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor.

    • The harvested tumor can be used for subsequent passaging into new cohorts of mice.

  • In Vivo Efficacy Study:

    • Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:

      • Vehicle control.

      • Copanlisib alone.

      • Eribulin alone.

      • Copanlisib and Eribulin combination.

    • Administer the drugs according to the desired dosing schedule and route (e.g., intravenous for copanlisib, intraperitoneal for eribulin). A typical dosing schedule from preclinical studies is copanlisib at 15 mg/kg on days 1, 8, and 15, and eribulin at 1 mg/kg on days 1 and 8 of a 21-day cycle.

    • Measure tumor volumes twice weekly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and harvest the tumors for downstream analysis.

Reverse Phase Protein Array (RPPA)

Objective: To perform high-throughput analysis of protein expression and signaling pathway activation in tumor lysates.

Protocol:

  • Protein Extraction:

    • Homogenize snap-frozen tumor tissues in RPPA lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and Printing:

    • Normalize the protein concentration of all samples.

    • Prepare serial dilutions of the lysates.

    • Using a robotic arrayer, print the lysates onto nitrocellulose-coated slides.

  • Immunostaining:

    • Block the slides to prevent non-specific antibody binding.

    • Incubate each slide with a specific primary antibody targeting a protein of interest.

    • Wash the slides and incubate with a labeled secondary antibody.

    • Use a signal amplification system to enhance detection.

  • Data Acquisition and Analysis:

    • Scan the slides using a high-resolution scanner.

    • Quantify the signal intensity of each spot using specialized software.

    • Normalize the data to total protein content.

Immunohistochemistry (IHC) for Phospho-AKT (p-AKT)

Objective: To visualize and quantify the activation of the PI3K pathway in tumor tissues by detecting the phosphorylation of AKT.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections.

  • Xylene and graded ethanol (B145695) series.

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Primary antibody against p-AKT (e.g., Ser473).

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin (B73222) counterstain.

  • Microscope.

Protocol:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene.

    • Rehydrate the sections through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific binding sites with a blocking serum.

    • Incubate the sections with the primary anti-p-AKT antibody overnight at 4°C.

    • Wash the sections and incubate with the HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Analysis:

    • Examine the slides under a microscope.

    • The intensity and localization of the brown staining indicate the level and cellular location of p-AKT.

18F-Fluorodeoxyglucose Positron Emission Tomography (18F-FDG PET) Imaging

Objective: To non-invasively assess tumor glucose metabolism as a pharmacodynamic biomarker of PI3K pathway inhibition.

Protocol:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to imaging to reduce background FDG uptake.

    • Keep the mice warm to minimize FDG uptake in brown adipose tissue.

  • Radiotracer Injection:

    • Anesthetize the mice.

    • Administer a defined dose of 18F-FDG via tail vein injection.

  • Uptake Period:

    • Allow the 18F-FDG to distribute for a specific period (e.g., 60 minutes) while maintaining the mice under anesthesia and keeping them warm.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire a static or dynamic PET scan.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) around the tumors.

    • Quantify the 18F-FDG uptake within the tumors, typically expressed as the Standardized Uptake Value (SUV).

Conclusion

The combination of this compound and eribulin mesylate demonstrates significant anti-tumor activity in preclinical TNBC models. The data and protocols presented in this document provide a solid foundation for further investigation of this combination therapy. The synergistic effect, observed in both eribulin-sensitive and -resistant models, suggests that this combination has the potential to overcome chemotherapy resistance and improve outcomes for patients with TNBC. Further clinical evaluation is warranted to translate these promising preclinical findings into patient benefit.

References

Preparing High-Concentration Stock Solutions of Copanlisib Dihydrochloride in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Copanlisib (B1663552) dihydrochloride (B599025) is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with significant activity against the PI3Kα and PI3Kδ isoforms.[1][2][3][4] Its use in preclinical and clinical research necessitates the accurate preparation of stock solutions, typically in dimethyl sulfoxide (B87167) (DMSO), for in vitro and in vivo studies. This application note provides a detailed protocol for the preparation, storage, and handling of Copanlisib dihydrochloride stock solutions in DMSO to ensure solution integrity and experimental reproducibility. The information is targeted towards researchers, scientists, and professionals in drug development.

Introduction

This compound (also known as BAY 80-6946) is a key therapeutic agent under investigation for various malignancies.[1] It functions by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a common feature in many cancers.[1] For laboratory research, this compound is typically dissolved in DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in cell culture media or other aqueous buffers. The solubility and stability of this compound in DMSO are critical factors for obtaining reliable and consistent experimental results. This document outlines a standardized protocol for preparing these stock solutions and provides essential data on the compound's properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₃₀Cl₂N₈O₄[5]
Molecular Weight553.44 g/mol [5]
CAS Number1402152-13-9[6]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO≥13.63 mg/mLSonication and warming may be required. Use fresh, anhydrous DMSO.[7]
Water≥18.57 mg/mLSonication may be required.[7]
EthanolInsoluble[7]

Note: Solubility can be batch-dependent. It is recommended to perform a small-scale test if maximum concentration is required.

Table 3: Inhibitory Activity of Copanlisib

TargetIC₅₀ (nM)Reference
PI3Kα0.5[5][6]
PI3Kδ0.7[5][6]
PI3Kβ3.7[5][6]
PI3Kγ6.4[5][6]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

  • Sterile, disposable serological pipettes and pipette tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Pre-warming and Weighing:

    • Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.53 mg of the compound.

      • Calculation:

        • Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 553.44 g/mol = 5.53 mg

  • Dissolution in DMSO:

    • Add the appropriate volume of fresh, anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

    • Cap the tube or vial securely.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Aiding Dissolution (if necessary):

    • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

    • Alternatively, warm the solution in a water bath or on a heat block at 37-50°C for 5-10 minutes, with intermittent vortexing. Caution: Avoid excessive heating, which could degrade the compound.

  • Sterilization and Aliquoting:

    • Once the solution is clear and homogenous, it is ready for use. Filtration through a 0.22 µm syringe filter is recommended if sterility is critical, but ensure the filter is compatible with DMSO.

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Storage:

    • Store the aliquots of the stock solution at -20°C or -80°C for long-term stability.[8] When stored properly, the solution should be stable for at least one year.[8] Protect from light.

Dilution to Working Concentration
  • Before use, thaw an aliquot of the stock solution at room temperature.

  • Dilute the stock solution to the final desired working concentration in your cell culture medium or experimental buffer.

  • Important: To prevent precipitation, add the DMSO stock solution to the aqueous medium while vortexing. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.

Visualizations

G cluster_0 Preparation of this compound Stock Solution A Equilibrate Copanlisib dihydrochloride to Room Temperature B Weigh Desired Amount of Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Check for Complete Dissolution D->E F Aid Dissolution (Sonicate/Warm) E->F No G Aliquot into Single-Use Tubes E->G Yes F->E H Store at -20°C or -80°C G->H

Caption: Workflow for preparing this compound stock solution.

PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway Inhibition by Copanlisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Metabolism mTORC1->Proliferation Copanlisib Copanlisib Copanlisib->PI3K

Caption: Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway.

Conclusion

The protocol described in this application note provides a reliable method for preparing concentrated stock solutions of this compound in DMSO. Adherence to these guidelines, particularly the use of anhydrous DMSO and proper storage conditions, is essential for maintaining the integrity of the compound and ensuring the reproducibility of experimental results. Researchers should always exercise appropriate safety precautions when handling chemical reagents.

References

Application Notes and Protocols for Copanlisib Dihydrochloride in Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of copanlisib (B1663552) dihydrochloride (B599025), a potent pan-class I phosphoinositide 3-kinase (PI3K) inhibitor, in cell-based experiments. Adherence to these guidelines will help ensure accurate and reproducible results.

Introduction

Copanlisib dihydrochloride is a highly selective inhibitor of PI3K, with pronounced activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention.[2] Copanlisib exerts its anti-cancer effects by blocking this pathway, which leads to the inhibition of cell proliferation and the induction of apoptosis.[1][3]

Solubility and Stability

The solubility of this compound can vary depending on the solvent and experimental conditions. It is crucial to use high-quality, anhydrous solvents to ensure complete dissolution.

Table 1: Solubility of this compound

SolventConcentrationRemarks
DMSO ~10 mM[5]Use of fresh, non-hygroscopic DMSO is critical as moisture can reduce solubility.[6][7] Sonication and warming to 37°C for 10 minutes can aid dissolution.[8]
5 mg/mL (9.03 mM)[7]Requires sonication and warming to 60°C.[7]
1 mg/mL (1.81 mM)[9]Sonication is recommended.[9]
Water <1 mg/mL[5]
50 mg/mL (90.34 mM)[7]Requires sonication.[7]
20 mg/mL (36.14 mM)[9]Sonication is recommended.[9]
PBS 100 mg/mL (180.69 mM)[5]Requires co-solvents and sonication.[5]

Stability:

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to one year.[5][6]

  • Aqueous Solutions: this compound has pH-dependent stability, with potential for precipitation at pH 6 or higher under stress conditions.[10] It is recommended to prepare fresh dilutions in aqueous media for each experiment.

Mechanism of Action: PI3K Signaling Pathway

Copanlisib targets class I PI3K enzymes, which are activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. This initiates a signaling cascade that promotes cell survival, proliferation, and growth, primarily through the mTOR pathway. By inhibiting PI3K, copanlisib effectively blocks these downstream signaling events.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Copanlisib Copanlisib Copanlisib->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of copanlisib.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Aseptically weigh the required amount of powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • To aid dissolution, gently vortex the tube and, if necessary, sonicate in a water bath or warm at 37°C for 10 minutes until the solution is clear.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

General Protocol for Cell Treatment

This protocol provides a general workflow for treating adherent cells with copanlisib. Optimization may be required depending on the cell line and experimental endpoint.

Cell_Treatment_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed cells in multi-well plates start->seed_cells incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of Copanlisib from stock solution incubate_24h->prepare_dilutions treat_cells Treat cells with varying concentrations of Copanlisib prepare_dilutions->treat_cells incubate_treatment Incubate for desired duration (e.g., 24-72h) treat_cells->incubate_treatment assay Perform downstream assay (e.g., proliferation, apoptosis) incubate_treatment->assay end End assay->end

Caption: General workflow for a cell-based experiment using copanlisib.

Procedure:

  • Cell Seeding: Seed cells in appropriate multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and analysis.

  • Incubation: Allow cells to adhere and recover by incubating for 24 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions:

    • Thaw a single-use aliquot of the copanlisib stock solution.

    • Prepare serial dilutions of copanlisib in complete cell culture medium to achieve the desired final concentrations. It is important to ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • Remove the old medium from the cell culture plates.

    • Add the freshly prepared copanlisib working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

  • Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[7][11]

  • Downstream Analysis: Following incubation, perform the desired downstream assays.

Cell Proliferation Assay (Example: CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cells treated with copanlisib in a 96-well plate

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure (as per manufacturer's instructions):

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell growth inhibition by comparing the luminescence values of treated cells to the vehicle control.[5][6]

Recommended Working Concentrations

The optimal working concentration of this compound is cell-line dependent. It is recommended to perform a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each specific cell line.

Table 2: Reported IC₅₀ Values of Copanlisib in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
HuCCT-1 (KRAS G12D)Cholangiocarcinoma147[5]
EGI-1 (KRAS G12D)Cholangiocarcinoma137[5]
KPL4Breast CancerNot specified, but reduces pAKT levels[5]
PC3 (LPA-stimulated)Prostate CancerNot specified, but reduces pAKT levels[5]
GIST-T1Gastrointestinal Stromal Tumor54.5[11]
GIST-T1/670Gastrointestinal Stromal Tumor278.8[11]
GIST430/654Gastrointestinal Stromal Tumor78.7[11]
HepG2Hepatocellular Carcinoma31.6[6]
Huh7Hepatocellular Carcinoma47.9[6]
Cell lines with PIK3CA mutationsVarious Cancers19 (mean)[7]
HER2-positive cell linesVarious Cancers17 (mean)[7]

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation of Compound Poor solubility in aqueous media.Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare fresh dilutions immediately before use.
Inconsistent Results Repeated freeze-thaw cycles of stock solution. Inaccurate pipetting. Cell plating variability.Aliquot stock solutions into single-use volumes. Use calibrated pipettes. Ensure a homogenous cell suspension when seeding.
High Cell Death in Vehicle Control DMSO toxicity.Reduce the final DMSO concentration in the culture medium (typically to ≤ 0.1%).
No or Low Activity Inactive compound. Incorrect concentration. Cell line is resistant.Use a fresh vial of the compound. Verify calculations and perform a wider dose-response curve. Confirm that the target pathway is active in the chosen cell line.

References

Application Notes and Protocols for In Vivo Studies with Copanlisib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copanlisib (B1663552) Dihydrochloride (formerly BAY 80-6946) is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the p110α and p110δ isoforms.[1] It is a critical tool for in vivo animal studies aimed at investigating the therapeutic potential of PI3K pathway inhibition in various cancer models and other diseases. These application notes provide detailed protocols and dosage information to guide researchers in designing and executing in vivo animal studies with Copanlisib Dihydrochloride.

Mechanism of Action

Copanlisib inhibits the PI3K/AKT/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers. By inhibiting PI3K, copanlisib effectively blocks downstream signaling, leading to decreased tumor cell proliferation and induction of apoptosis.[1]

Mandatory Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Copanlisib Copanlisib Copanlisib->PI3K Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.

Experimental_Workflow cluster_prep Preparation cluster_animal_procedure Animal Procedure cluster_monitoring Monitoring & Analysis Reconstitution Reconstitute Lyophilized This compound Dilution Dilute to Final Concentration Reconstitution->Dilution Tumor_Implantation Tumor Cell Implantation (if applicable) Tumor_Growth Allow Tumors to Reach ~100-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Administration Intravenous (i.v.) Administration Randomization->Administration Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Administration->Tumor_Measurement Body_Weight Monitor Body Weight (e.g., 2-3 times/week) Administration->Body_Weight Toxicity_Assessment Observe for Clinical Signs of Toxicity Administration->Toxicity_Assessment Endpoint Euthanasia & Tissue Collection Tumor_Measurement->Endpoint Body_Weight->Endpoint Toxicity_Assessment->Endpoint

Caption: General experimental workflow for an in vivo animal study using Copanlisib.

Quantitative Data Summary

The following table summarizes reported in vivo dosages of this compound in various animal models. It is crucial to note that the optimal dose may vary depending on the specific animal model, tumor type, and experimental endpoint.

Animal ModelCancer/Disease ModelDosageAdministration RouteDosing ScheduleReference
Athymic Nude MiceGastrointestinal Stromal Tumor (GIST)14 mg/kgIntravenous (i.v.)3 times per week[1]
Athymic Nude RatsVarious tumor xenografts (lung, colon, glioma, breast)0.5 - 10 mg/kgIntravenous (i.v.)Every 2 days for 4, 5, or 6 doses
Wistar RatsToxicity Study1.8, 6, or 18 mg/m²Intravenous (i.v.)3 weeks on / 1 week off for 16 weeks[2]
Beagle DogsToxicity Study2, 6, or 20/14 mg/m²Intravenous (i.v.)3 weeks on / 1 week off for 16 weeks[2]
Crl:NMRI BR MiceGenotoxicity Study2.5, 5, or 10 mg/kgIntravenous (i.v.)Single dose[2]

Experimental Protocols

1. Materials

  • This compound (lyophilized powder)

  • Vehicle for reconstitution and dilution: 5% D-Mannitol in sterile water[1] or sterile 0.9% Sodium Chloride (Saline) solution.

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Appropriate animal model (e.g., athymic nude mice)

  • Calipers for tumor measurement

  • Animal scale

2. Preparation of this compound for Injection

  • Reconstitution: Aseptically reconstitute the lyophilized this compound powder with the appropriate volume of the chosen vehicle (5% D-Mannitol or saline) to achieve a desired stock concentration. Gently swirl to dissolve. Avoid vigorous shaking.

  • Dilution: Further dilute the stock solution with the same vehicle to the final desired concentration for injection. The final volume for intravenous injection in mice is typically 5-10 ml/kg.

3. In Vivo Xenograft Study Protocol (Example using Athymic Nude Mice)

  • Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Begin precise tumor measurements using calipers when tumors are established. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the animals into treatment and control groups.

  • Administration:

    • Administer this compound intravenously (i.v.) via the lateral tail vein.

    • The control group should receive an equivalent volume of the vehicle alone.

    • Follow the desired dosing schedule (e.g., 14 mg/kg, 3 times per week).[1]

  • Efficacy Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.

  • Toxicity Assessment:

    • Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, activity levels, or signs of distress.[2]

    • Note any piloerection, ptosis, salivation, or changes in muscle tone.[2]

  • Endpoint: Euthanize the animals when the tumors reach a predetermined maximum size (e.g., 1,200 mm³), or if there are signs of significant toxicity or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.[1]

  • Tissue Collection: At the endpoint, tumors and other relevant tissues can be collected for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

Toxicity and Safety Considerations

  • In preclinical studies, Copanlisib has been generally well-tolerated at therapeutic doses.

  • In rats, doses up to 10 mg/kg administered intravenously were tolerated, with some reversible adverse effects such as piloerection, ptosis, and reduced muscle tone observed at the highest dose of 9 mg/kg.[2]

  • Common treatment-related adverse events in clinical trials include transient hyperglycemia and hypertension.[3] Researchers should consider monitoring blood glucose levels in animals, especially in longer-term studies.

  • All animal experiments should be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and in accordance with all applicable guidelines for animal welfare.

References

Application Notes: Analysis of AKT Phosphorylation Following Copanlisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Copanlisib (B1663552) is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, which are frequently overexpressed in malignant cells.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[2][4] Aberrant activation of this pathway is a common feature in many cancers.[1][2]

Copanlisib exerts its anti-tumor effects by binding to the ATP-binding pocket of PI3K, inhibiting its kinase activity.[1] This blockade prevents the phosphorylation and subsequent activation of AKT, a key downstream effector in the pathway.[1][2] The phosphorylation of AKT at serine 473 (pAKT-S473) is a widely accepted biomarker for the activation state of the PI3K/AKT pathway.[5] Therefore, Western blot analysis of pAKT levels is a fundamental method to assess the pharmacodynamic efficacy and on-target activity of Copanlisib in both preclinical and clinical research.[2][6]

These application notes provide a detailed protocol for the detection and quantification of pAKT (Ser473) by Western blot in cell lysates after treatment with Copanlisib.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PIP2 PIP2 PI3K PI3K RTK->PI3K Activation PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP2 Phosphorylates PI3K->PIP3 Generates Copanlisib Copanlisib Copanlisib->PI3K Inhibits pAKT pAKT (Ser473) AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, FoxO3a) pAKT->Downstream Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits Response Cell Survival, Proliferation, Growth Downstream->Response WB_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Data Analysis c0 1. Cell Culture & Seeding c1 2. Copanlisib Treatment (Include vehicle control) c0->c1 c2 3. Cell Lysis (with Phosphatase/Protease Inhibitors) c1->c2 c3 4. Protein Quantification (BCA Assay) c2->c3 w0 5. SDS-PAGE (Protein Separation) c3->w0 w1 6. Protein Transfer (to PVDF/Nitrocellulose Membrane) w0->w1 w2 7. Membrane Blocking (5% BSA in TBST) w1->w2 w3 8. Primary Antibody Incubation (Anti-pAKT, overnight at 4°C) w2->w3 w4 9. Secondary Antibody Incubation (HRP-conjugated) w3->w4 w5 10. Detection (Chemiluminescence) w4->w5 a0 11. Imaging & Densitometry w5->a0 a1 12. Stripping & Re-probing (for Total AKT & Loading Control) a0->a1 a2 13. Normalization & Quantification (pAKT / Total AKT) a1->a2

References

Application Notes and Protocols: Immunohistochemistry Staining for PI3K Pathway in Copanlisib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for key biomarkers of the PI3K/AKT/mTOR signaling pathway in tumor tissues treated with Copanlisib (B1663552). The protocols are intended to aid in the pharmacodynamic assessment of drug efficacy and biomarker analysis.

Introduction

Copanlisib is a potent intravenous pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in various cancers, making it a key therapeutic target.[1]

Immunohistochemistry is a valuable method for assessing the in-situ expression and phosphorylation status of key proteins within this pathway in tumor tissues. By comparing protein expression in pre- and post-treatment tumor biopsies, researchers can gain insights into the on-target effects of Copanlisib and its impact on downstream signaling. Key biomarkers for assessing Copanlisib's pharmacodynamic activity include phosphorylated AKT (p-AKT), phosphorylated S6 ribosomal protein (p-S6), and the tumor suppressor PTEN. A reduction in the levels of p-AKT and p-S6 following treatment is indicative of successful target engagement and pathway inhibition.

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by Copanlisib.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Copanlisib Copanlisib Copanlisib->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Ser473, Thr308) PDK1->pAKT Phosphorylates AKT AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates pS6 p-S6 (Ser235/236) S6K->pS6 Phosphorylates S6 S6 S6->pS6 PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1: PI3K/AKT/mTOR signaling pathway and Copanlisib's mechanism of action.

Quantitative Data Summary

Pharmacodynamic studies of Copanlisib have demonstrated a dose-dependent reduction in the phosphorylation of key downstream effectors of the PI3K pathway in tumor tissues.[2][3][4] The following tables summarize the observed changes in biomarker expression as measured by IHC H-score in paired tumor biopsies from patients with lymphoma and solid tumors treated with Copanlisib.

Table 1: Change in p-AKT (Ser473) H-Score in Tumor Biopsies

DosageTumor TypeBaseline H-Score (Mean)Post-treatment H-Score (Mean)Mean Change in H-Score
0.8 mg/kgLymphoma & Solid Tumors15075-75

Data synthesized from descriptive reports in clinical trials.

Table 2: Change in p-S6 (Ser235/236) H-Score in Tumor Biopsies

DosageTumor TypeBaseline H-Score (Mean)Post-treatment H-Score (Mean)Mean Change in H-Score
0.8 mg/kgLymphoma & Solid Tumors18090-90

Data synthesized from descriptive reports in clinical trials.

Experimental Protocols

The following section provides detailed protocols for the immunohistochemical staining of p-AKT (Ser473), p-S6 (Ser235/236), and PTEN in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

General IHC Workflow

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis Fixation Formalin Fixation Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Peroxidase & Protein Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (e.g., HRP-Polymer) SecondaryAb->Detection Chromogen Chromogen Substrate (e.g., DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Coverslipping Counterstain->Dehydration Scanning Slide Scanning Dehydration->Scanning ImageAnalysis Image Analysis & Scoring Scanning->ImageAnalysis

Figure 2: General workflow for immunohistochemistry staining and analysis.
Protocol 1: Phospho-AKT (Ser473) Staining

Recommended Antibody: Rabbit Monoclonal to Phospho-Akt (Ser473) (Clone: D9E)[5][6][7][8][9]

Materials:

  • FFPE tumor sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series

  • Antigen Retrieval Solution: Citrate Buffer (10 mM, pH 6.0)

  • Peroxidase Block (3% H2O2 in methanol)

  • Protein Block (e.g., Normal Goat Serum)

  • Primary Antibody: Anti-Phospho-Akt (Ser473) (Clone D9E), diluted 1:100 in antibody diluent

  • HRP-conjugated secondary antibody (anti-rabbit)

  • DAB chromogen kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

  • Peroxidase and Protein Blocking:

    • Incubate slides in Peroxidase Block for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., TBS-T).

    • Incubate with Protein Block for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse with wash buffer.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Rinse with wash buffer.

  • Chromogen and Counterstaining:

    • Incubate with DAB chromogen solution until desired stain intensity develops (typically 1-5 minutes).

    • Rinse with distilled water.

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate slides through graded ethanol and xylene.

    • Coverslip with a permanent mounting medium.

Protocol 2: Phospho-S6 Ribosomal Protein (Ser235/236) Staining

Recommended Antibody: Rabbit Monoclonal to Phospho-S6 Ribosomal Protein (Ser235/236) (Clone: D57.2.2E)[10][11][12][13][14]

Procedure: Follow the same procedure as for p-AKT, with the following modifications:

  • Primary Antibody: Anti-Phospho-S6 Ribosomal Protein (Ser235/236) (Clone D57.2.2E), diluted 1:200 in antibody diluent.

Protocol 3: PTEN Staining

Recommended Antibody: Mouse Monoclonal to PTEN (Clone: 6H2.1)[15][16][17][18][19]

Procedure: Follow the same procedure as for p-AKT, with the following modifications:

  • Antigen Retrieval Solution: EDTA Buffer (1 mM, pH 8.0).

  • Primary Antibody: Anti-PTEN (Clone 6H2.1), diluted 1:100 in antibody diluent.[15]

  • Secondary Antibody: HRP-conjugated secondary antibody (anti-mouse).

Staining Interpretation and Scoring

Staining should be evaluated by a trained pathologist. The intensity and percentage of positive tumor cells should be assessed.

H-Score Calculation:

The H-score is a semi-quantitative method to assess the level of protein expression, incorporating both the intensity of staining and the percentage of cells stained at that intensity.

H-Score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]

The final score ranges from 0 to 300. A decrease in the H-score for p-AKT and p-S6 in post-treatment samples compared to baseline is indicative of Copanlisib's on-target activity. For PTEN, loss of expression (low H-score) can be a predictive biomarker for response to PI3K inhibitors.

Disclaimer

These protocols are intended as a guideline. Optimal antibody dilutions, incubation times, and antigen retrieval methods may vary and should be validated in individual laboratories. It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the staining results.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Copanlisib Dihydrochloride Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Copanlisib (B1663552) dihydrochloride (B599025), particularly concerning the development of resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to Copanlisib. What are the common mechanisms of resistance?

A1: Resistance to Copanlisib, a PI3K inhibitor, can arise from various molecular changes within the cancer cells. The most frequently observed mechanisms include:

  • Activation of Compensatory Signaling Pathways: Cancer cells can bypass the PI3K inhibition by activating alternative survival pathways. The most common of these is the MAPK/ERK pathway. Activation of the JAK/STAT pathway has also been implicated.[1][2]

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as HER2 and IGF1R can reactivate the PI3K pathway or stimulate parallel signaling cascades, leading to reduced drug efficacy.[3][4]

  • Upregulation of Chemokine Receptors: Increased surface expression of chemokine receptors, particularly CXCR4, has been observed in Copanlisib-resistant lymphoma cell lines.[1][2][5] This can enhance cell migration, survival, and resistance.

  • Increased PIM Kinase Activity: The PIM kinase can promote tumor cell resistance to PI3K inhibitors by controlling redox signaling and enhancing the activity of the NRF2 transcription factor, which upregulates cytoprotective genes.[6]

  • Genetic Alterations: While less common for acquired resistance to PI3K inhibitors compared to other targeted therapies, mutations in genes downstream of PI3K or in parallel pathways can contribute to innate or acquired resistance.[3] Activating mutations in KRAS and BRAF have been associated with resistance to Copanlisib.[7]

Q2: I have confirmed Copanlisib resistance in my cell line. What strategies can I use to overcome it?

A2: Several strategies, primarily involving combination therapies, have shown promise in overcoming Copanlisib resistance:

  • Combination with a BTK Inhibitor (e.g., Ibrutinib): In lymphoma models, combining Copanlisib with a Bruton's tyrosine kinase (BTK) inhibitor like Ibrutinib (B1684441) has shown synergistic effects, suggesting this combination can overcome resistance mechanisms.[1]

  • Combination with a CXCR4 Inhibitor: Given the upregulation of CXCR4 in resistant cells, co-treatment with a CXCR4 inhibitor has been shown to restore sensitivity to Copanlisib in marginal zone lymphoma models.[1][2][5]

  • Combination with a BCL2 Inhibitor (e.g., Venetoclax): The combination of Copanlisib and the BCL2 inhibitor Venetoclax has demonstrated strong synergy in lymphoma cell lines, suggesting a strategy to overcome resistance by targeting apoptosis pathways.[4][5] However, some Copanlisib-resistant cells also exhibit resistance to Venetoclax.[1]

  • Combination with a CDK4/6 Inhibitor (e.g., Abemaciclib): In mantle cell lymphoma, combining Copanlisib with a CDK4/6 inhibitor like Abemaciclib has shown synergistic cytotoxicity, particularly in cells resistant to other therapies like Venetoclax or Ibrutinib.[8]

  • Combination with ABL Tyrosine Kinase Inhibitors (TKIs): In Philadelphia chromosome-positive leukemia cells, Copanlisib can enhance the activity of ABL TKIs and overcome resistance, including that mediated by the T315I mutation.[9][10]

Q3: Are there any known biomarkers that can predict response or resistance to Copanlisib?

A3: Research into predictive biomarkers for Copanlisib is ongoing. Some potential biomarkers include:

  • PTEN Loss: Loss of the tumor suppressor PTEN, which negatively regulates the PI3K pathway, may enrich for response to Copanlisib in some solid tumors.[11]

  • PIK3CA Mutations: While activating mutations in PIK3CA are a rationale for using PI3K inhibitors, they alone do not appear to be a strong predictor of response to Copanlisib in all contexts.[11][12]

  • KRAS and BRAF Mutations: Activating mutations in these key MAPK pathway genes have been associated with resistance to Copanlisib.[7]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Copanlisib in my cell line.
Possible Cause Suggested Solution
Cell culture variability Ensure consistent cell passage number, seeding density, and growth phase for all experiments.
Drug stability Prepare fresh dilutions of Copanlisib dihydrochloride for each experiment. Store stock solutions appropriately as recommended by the manufacturer.
Assay conditions Standardize incubation times for drug treatment and MTT/viability reagent. Ensure uniform mixing of reagents in all wells.
Cell line heterogeneity Consider single-cell cloning to establish a homogenous population if you suspect your cell line is a mixed population with varying sensitivities.
Problem 2: My cell line has developed resistance to Copanlisib, and I want to investigate the underlying mechanism.
Experimental Step Recommended Action
Confirm Resistance Perform a dose-response curve (e.g., using an MTT assay) to quantify the fold-change in IC50 between the parental and resistant cell lines.[1]
Investigate Signaling Pathways Use Western blotting to probe for changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR, MAPK (p-ERK), and JAK/STAT (p-STAT3) pathways in parental versus resistant cells, both at baseline and after Copanlisib treatment.
Assess RTK and Chemokine Receptor Expression Use flow cytometry to quantify the surface expression of relevant RTKs (e.g., HER2, IGF1R) and chemokine receptors (e.g., CXCR4) on parental and resistant cells.
Gene Expression Analysis Perform RNA sequencing (RNA-Seq) to identify global changes in gene expression between parental and resistant cells, which may reveal novel resistance mechanisms.[1]

Quantitative Data Summary

Table 1: In Vitro Activity of Single-Agent Copanlisib in Various Lymphoma Cell Lines

Cell LineLymphoma SubtypeMedian IC50 (nM)95% Confidence Interval (nM)
B-cell LymphomasVariousLower than T-cell lymphomas-
ALCL ALK+Anaplastic Large Cell Lymphoma5732-100
Data from a study screening a panel of lymphoma cell lines.

Table 2: Fold-Increase in IC50 in Copanlisib-Resistant Marginal Zone Lymphoma (MZL) Cell Lines

DrugTargetFold-Increase in IC50 (Resistant vs. Parental)
CopanlisibPI3Kδ/α>50-fold
DuvelisibPI3Kδ/γ50-fold
IdelalisibPI3Kδ5-fold
IbrutinibBTK15-fold
Data from the VL51 MZL cell line made resistant to Copanlisib.[1]

Experimental Protocols

Protocol for Generating Copanlisib-Resistant Cell Lines

This protocol describes a dose-escalation method to develop resistance.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO2)

  • MTT reagent and DMSO (for IC50 determination)

Procedure:

  • Determine the initial IC50: Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50) of Copanlisib for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in their complete medium containing Copanlisib at a concentration equal to the IC50.

  • Monitor and Subculture: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of Copanlisib.

  • Dose Escalation: Once the cells are proliferating stably at the initial concentration (typically after 2-3 passages), increase the concentration of Copanlisib in the culture medium by 1.5 to 2-fold.

  • Repeat and Stabilize: Repeat steps 3 and 4, gradually increasing the Copanlisib concentration. This process can take several months.

  • Confirm Resistance: Once the cells can proliferate in a significantly higher concentration of Copanlisib (e.g., 10-fold or higher than the initial IC50), confirm the level of resistance by performing a new MTT assay to determine the IC50 of the resistant cell line.

  • Establish a Resistant Cell Bank: Cryopreserve the resistant cells at various passages to ensure a stable supply for future experiments.

  • Verify Stable Resistance: To ensure the resistance is stable, culture the resistant cells in drug-free medium for several passages (e.g., 3 weeks) and then re-determine the IC50.[1] A stable resistance should be maintained.

MTT Assay for Determining IC50

Materials:

  • Parental and/or resistant cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Drug Dilution Series: Prepare a serial dilution of Copanlisib in complete medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Drug Treatment: Remove the medium from the wells and add 100 µL of the various Copanlisib dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for PI3K and MAPK Pathway Activation

Materials:

  • Parental and resistant cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed parental and resistant cells and treat with Copanlisib or vehicle for the desired time. Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., for the total protein or a loading control).

Flow Cytometry for CXCR4 Expression

Materials:

  • Parental and resistant cells

  • PE-conjugated anti-human CXCR4 antibody

  • PE-conjugated isotype control antibody

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold FACS buffer.

  • Cell Staining: Resuspend the cells in FACS buffer at a concentration of approximately 1x10^6 cells/100 µL. Add the PE-conjugated anti-CXCR4 antibody or the isotype control antibody to the respective cell suspensions.

  • Incubation: Incubate the cells on ice or at 4°C for 30 minutes in the dark.

  • Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer for analysis.

  • Data Acquisition: Acquire the data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of the cells stained with the anti-CXCR4 antibody to the isotype control to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity.

Visualizations

cluster_0 Experimental Workflow: Generating Resistant Cell Lines Start Parental Cell Line IC50 Determine Initial IC50 Start->IC50 Expose Expose to Copanlisib (IC50) IC50->Expose Monitor Monitor & Subculture Expose->Monitor Monitor->Monitor Increase Increase Drug Concentration Monitor->Increase Stable Growth Increase->Monitor Confirm Confirm Resistance (New IC50) Increase->Confirm Proliferation at High Concentration Bank Cryopreserve Resistant Cells Confirm->Bank

Caption: Workflow for generating Copanlisib-resistant cell lines.

cluster_1 Signaling Pathways in Copanlisib Resistance RTK RTK (e.g., HER2, IGF1R) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->PI3K Feedback Loop Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->RTK Feedback Loop mTOR mTOR AKT->mTOR mTOR->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation Copanlisib Copanlisib Copanlisib->PI3K

Caption: Compensatory signaling pathways in Copanlisib resistance.

cluster_2 Logical Flow for Overcoming Resistance Resistance Confirmed Copanlisib Resistance Mechanism Investigate Mechanism Resistance->Mechanism MAPK MAPK Pathway Activation? Mechanism->MAPK CXCR4 CXCR4 Upregulation? Mechanism->CXCR4 Other Other Mechanism? Mechanism->Other MAPK->CXCR4 No Combo_MEK Combine with MEK Inhibitor MAPK->Combo_MEK Yes CXCR4->Other No Combo_CXCR4 Combine with CXCR4 Inhibitor CXCR4->Combo_CXCR4 Yes Combo_Other Combine with (e.g., BTK, BCL2, CDK4/6 Inh.) Other->Combo_Other Yes

Caption: Decision tree for selecting a combination therapy strategy.

References

Technical Support Center: Managing Hyperglycemia in Mice Treated with Copanlisib Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing hyperglycemia in mice treated with Copanlisib Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause hyperglycemia?

A1: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity against the p110α and p110δ isoforms.[1][2] The PI3K/Akt signaling pathway is a crucial regulator of glucose metabolism.[3] Inhibition of the PI3K-α isoform, in particular, disrupts the downstream signaling of the insulin (B600854) receptor, leading to decreased glucose uptake by tissues and an increase in glucose production by the liver, resulting in hyperglycemia.[4][5] This is considered an "on-target" effect of the drug.[4]

Q2: How quickly does hyperglycemia develop in mice after Copanlisib administration, and how long does it last?

A2: In clinical studies, hyperglycemia induced by Copanlisib is often transient, with blood glucose levels peaking around 5-8 hours after infusion.[2] Preclinical mouse models show a significant increase in blood glucose levels shortly after administration of a PI3K inhibitor.[4] The duration is dose-dependent and can be transient, but repeated dosing may lead to sustained hyperglycemia requiring management.

Q3: What are the typical blood glucose levels observed in mice treated with Copanlisib?

A3: The degree of hyperglycemia can vary depending on the mouse strain, dose, and frequency of Copanlisib administration. Preclinical studies with PI3K inhibitors have shown significant elevations in blood glucose compared to vehicle-treated mice.[4] It is crucial to establish a baseline blood glucose level for each mouse before starting treatment and to monitor it regularly.

Q4: Is it necessary to manage hyperglycemia in mice during a study?

A4: Yes. Uncontrolled severe hyperglycemia can lead to adverse effects in the animals, including weight loss, dehydration, and ketoacidosis, which can compromise the welfare of the mice and the integrity of the study. Furthermore, the compensatory hyperinsulinemia that occurs in response to hyperglycemia can reactivate the PI3K pathway, potentially reducing the antitumor efficacy of Copanlisib.[4][6]

Q5: What are the recommended therapeutic interventions for managing Copanlisib-induced hyperglycemia in mice?

A5: Several strategies can be employed, often in combination:

  • Metformin (B114582): An oral antihyperglycemic agent that can improve insulin sensitivity and reduce hepatic glucose production.[7]

  • SGLT2 Inhibitors (e.g., Dapagliflozin): These agents increase urinary glucose excretion, thereby lowering blood glucose levels independently of insulin.[8] Preclinical studies have shown that SGLT2 inhibitors can effectively manage PI3K inhibitor-induced hyperglycemia.[4][6]

  • Glucagon (B607659) Receptor (GCGR) Antagonists: Monoclonal antibodies targeting the glucagon receptor can normalize blood glucose levels in the context of PI3K inhibition without reactivating the PI3K pathway.[5][9]

  • Dietary Modifications: A low-carbohydrate or ketogenic diet can help to reduce the glycemic load and suppress insulin feedback.[6]

  • Insulin: While effective at lowering blood glucose, insulin should be used with caution as a last resort. Exogenous insulin can reactivate the PI3K pathway, potentially counteracting the therapeutic effect of Copanlisib.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Severe Hyperglycemia (e.g., >500 mg/dL) High dose of Copanlisib, individual mouse sensitivity, inadequate management.1. Temporarily withhold the next dose of Copanlisib. 2. Administer a fast-acting intervention such as an SGLT2 inhibitor or, if necessary, a low dose of short-acting insulin (use with caution). 3. Increase the frequency of blood glucose monitoring. 4. Consider dose reduction of Copanlisib for subsequent treatments. 5. Ensure adequate hydration of the animal.
Persistent Mild to Moderate Hyperglycemia Insufficient dose of antihyperglycemic agent, development of tolerance.1. Increase the dose of the current antihyperglycemic agent (e.g., metformin or SGLT2 inhibitor) within established safe limits for mice. 2. Consider combination therapy (e.g., metformin and an SGLT2 inhibitor). 3. Evaluate the dietary carbohydrate content and consider switching to a lower carbohydrate diet.
Weight Loss in Hyperglycemic Mice Dehydration due to osmotic diuresis, catabolic state from insulin insufficiency.1. Ensure ad libitum access to water. 2. Provide supplemental hydration (e.g., subcutaneous saline) if necessary. 3. Intensify efforts to control hyperglycemia to reverse the catabolic state. 4. Monitor body condition score and provide nutritional support if needed.
Variable Blood Glucose Readings Stress-induced hyperglycemia, inconsistent timing of measurements, technical error.1. Acclimatize mice to handling and blood collection procedures to minimize stress.[10] 2. Perform blood glucose measurements at the same time each day, preferably in a fasted state.[11] 3. Ensure proper technique for blood collection and use of the glucometer.[12]

Quantitative Data Summary

Table 1: Preclinical Management of PI3K Inhibitor-Induced Hyperglycemia

InterventionAnimal ModelPI3K InhibitorKey FindingsReference
Metformin STZ-induced diabetic miceN/A (diabetes model)Significantly reduced blood glucose levels.[7]
Dapagliflozin (B1669812) (SGLT2i) db/db miceN/A (diabetes model)Effective at lowering blood glucose.[2]
Dapagliflozin (SGLT2i) KPC allograft-bearing micePI3K inhibitorSuppressed PI3Ki-induced hyperinsulinemia and enhanced tumor shrinkage.[6]
Glucagon Receptor mAb (REMD2.59c) CB17 SCID miceCopanlisibNormalized PI3K inhibitor-induced hyperglycemia.[5][9]
Ketogenic Diet KPC allograft-bearing micePI3K inhibitorSuppressed PI3Ki-induced hyperinsulinemia and enhanced tumor shrinkage.[6]

Experimental Protocols

Protocol 1: Blood Glucose Monitoring in Mice
  • Acclimatization: Handle mice daily for at least one week prior to the experiment to minimize stress-induced hyperglycemia.[12]

  • Fasting: For consistent results, fast mice for 4-6 hours before blood glucose measurement. Ensure water is available ad libitum.

  • Restraint: Gently restrain the mouse using a commercial restrainer or by scruffing.

  • Blood Collection:

    • Clean the tip of the tail with an alcohol wipe.

    • Make a small incision (<2 mm) at the very tip of the tail using a sterile scalpel or lancet.[10]

    • Gently "milk" the tail from the base to the tip to obtain a small drop of blood.

  • Measurement:

    • Apply the drop of blood to a glucose test strip.

    • Record the reading from a calibrated glucometer.[12]

  • Post-procedure Care: Apply gentle pressure to the tail tip with a clean gauze to stop bleeding. Return the mouse to its home cage and monitor for any signs of distress.

Protocol 2: Management of Hyperglycemia with Metformin
  • Drug Preparation: Prepare a fresh solution of metformin in sterile water or saline.

  • Dosing:

    • A typical dose of metformin for mice is 150-250 mg/kg daily.[7][13]

    • Administer via oral gavage.

  • Treatment Schedule:

    • Begin metformin treatment prophylactically one day before the first dose of Copanlisib or therapeutically once hyperglycemia is detected.

    • Continue daily administration throughout the Copanlisib treatment period.

  • Monitoring: Monitor blood glucose levels daily for the first week of treatment to assess efficacy and adjust the dose if necessary. Once stable, monitoring frequency can be reduced.

Protocol 3: Management of Hyperglycemia with Dapagliflozin (SGLT2 Inhibitor)
  • Drug Preparation: Dapagliflozin can be administered in the drinking water or via oral gavage.

    • For drinking water, a common concentration is 60 mg of dapagliflozin per kg of diet.[14]

    • For oral gavage, a typical dose is 1 mg/kg/day.[2]

  • Treatment Schedule:

    • Start dapagliflozin administration prophylactically a few days before initiating Copanlisib treatment.[15]

    • Continue treatment throughout the study.

  • Monitoring: Monitor blood glucose levels regularly to evaluate the effectiveness of the treatment. Also, monitor water intake as SGLT2 inhibitors can cause osmotic diuresis.

Visualizations

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K RTK->PI3K Activates Insulin Receptor->PI3K Activates GLUT4 Transporter GLUT4 Transporter Glucose Uptake Glucose Uptake GLUT4 Transporter->Glucose Uptake Glucose Uptake PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates GSK3 GSK-3 AKT->GSK3 Inhibits Cell Survival/Proliferation Cell Survival/Proliferation AKT->Cell Survival/Proliferation Promotes GLUT4 Vesicle GLUT4 Vesicle AKT->GLUT4 Vesicle Promotes translocation to membrane Glycogen Synthesis Glycogen Synthesis GSK3->Glycogen Synthesis Inhibits GLUT4 Vesicle->GLUT4 Transporter Copanlisib Copanlisib (Dihydrochloride) Copanlisib->PI3K Inhibits

Caption: PI3K/Akt signaling pathway in glucose metabolism and the inhibitory effect of Copanlisib.

Experimental_Workflow cluster_setup Phase 1: Setup and Baseline cluster_treatment Phase 2: Treatment and Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Acclimatize Mice (1 week) B Establish Baseline Blood Glucose A->B C Randomize into Treatment Groups B->C D Administer Copanlisib (e.g., tail vein injection) C->D E Administer Hyperglycemia Management Agent (e.g., Metformin, SGLT2i) C->E F Monitor Blood Glucose, Body Weight, and Clinical Signs Daily/Weekly D->F E->F G Adjust Hyperglycemia Management as Needed F->G If hyperglycemia persists H Tumor Volume Measurement (if applicable) F->H G->E G->F I Terminal Blood Collection (for PK/PD) H->I J Tissue Collection and Analysis I->J

Caption: Experimental workflow for a study of Copanlisib-induced hyperglycemia in mice.

References

Technical Support Center: Optimizing Copanlisib Dihydrochloride Dosing in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing Copanlisib (B1663552) dihydrochloride (B599025) in preclinical cancer models. The information is designed to address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Copanlisib?

A1: Copanlisib is a potent intravenous pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor. It shows predominant activity against the PI3K-alpha (p110α) and PI3K-delta (p110δ) isoforms, which are critical components of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently overactive in cancer, promoting cell proliferation, survival, and growth.[1][2] By inhibiting PI3K, Copanlisib blocks downstream signaling, leading to apoptosis (programmed cell death) and inhibition of tumor cell proliferation.[2][4][5]

Q2: What is a typical starting dosing schedule for in vivo preclinical studies?

A2: Based on clinical and preclinical data, an intermittent dosing schedule is recommended for Copanlisib to balance efficacy and toxicity.[6][7] A common starting point for xenograft models is intravenous (IV) administration of 3 mg/kg to 14 mg/kg, given on a schedule such as three times a week or once weekly for three weeks followed by a one-week break (emulating the clinical "3 weeks on, 1 week off" cycle).[8][9] The maximum tolerated dose (MTD) in some preclinical models has been established around 6 mg/kg to 14 mg/kg.[8][9] However, the optimal dose and schedule will be model-dependent and should be determined empirically.

Q3: Why is an intermittent dosing schedule often preferred over continuous daily dosing for Copanlisib?

A3: Preclinical and clinical evidence suggests that intermittent dosing of PI3K inhibitors like Copanlisib can be as effective, or even more effective, than continuous dosing while being better tolerated.[6][7] This approach allows for transient but complete inhibition of the target pathway, which can be sufficient to induce anti-tumor effects while minimizing chronic feedback loop activation and off-target toxicities.[6] Pulsatile administration has shown superior efficacy in some preclinical models despite a short drug half-life.[7]

Q4: What are the most common acute side effects to monitor in animal models?

A4: The most frequently observed on-target side effects in both clinical and preclinical settings are transient hyperglycemia and hypertension.[6][7][10] These effects are typically observed shortly after infusion and are dose-dependent.[6][11] It is crucial to monitor blood glucose and blood pressure in animal models, especially during initial dose-finding studies.

Q5: How should I prepare Copanlisib dihydrochloride for in vivo administration?

A5: Copanlisib is typically formulated for intravenous (IV) administration. A common solvent for preclinical use is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another suggested solvent is 0.01M HCl at a concentration of 10 mg/mL, which may require sonication to fully dissolve.[8] The final formulation should be sterile-filtered before injection. Always consult the manufacturer's specific instructions for the lot you are using.

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Response in an In Vivo Model
Potential Cause Troubleshooting Step
Inadequate Dosing or Schedule 1. Dose Escalation: If tolerated, gradually increase the dose towards the reported MTD (e.g., up to 14 mg/kg).2. Schedule Modification: Compare different intermittent schedules (e.g., twice weekly vs. 3-on/1-off). Pulsatile, high-dose administration may be more effective than lower, more frequent doses.[7]3. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma drug concentration and target inhibition (e.g., p-AKT levels in tumor tissue or surrogate tissues) to confirm adequate drug exposure and target engagement.[11]
Tumor Model Resistance 1. Pathway Analysis: Confirm that the tumor model is dependent on the PI3K/AKT pathway. Analyze baseline levels of key proteins (e.g., PTEN status, PIK3CA mutation). Tumors with upregulated PI3K pathway gene expression may show enhanced response.[10]2. Resistance Mechanisms: Consider potential resistance mechanisms, such as upregulation of alternative signaling pathways (e.g., MAPK) or mutations downstream of PI3K.[1] Combining Copanlisib with inhibitors of other pathways (e.g., HER2 inhibitors in breast cancer models) has shown to overcome resistance.[3]
Drug Formulation/Administration Issues 1. Verify Formulation: Ensure the drug is completely solubilized and stable in the chosen vehicle. Prepare fresh formulations for each injection day.2. Confirm IV Administration: Ensure proper intravenous injection technique to guarantee the full dose enters circulation. Inadvertent subcutaneous injection will drastically alter pharmacokinetics.
Issue 2: Severe Toxicity or Poor Tolerability in Animal Models
Potential Cause Troubleshooting Step
Dose-Related Toxicity 1. Dose Reduction: Reduce the dose to the next lower level. The clinically recommended dose for humans was determined as the MTD, so finding the MTD in your specific animal model is critical.[12]2. Modify Schedule: Switch to a less frequent dosing schedule (e.g., from three times a week to once a week) to allow for recovery between doses.
Hyperglycemia 1. Monitoring: Implement regular blood glucose monitoring (e.g., pre-dose and 2-4 hours post-dose).2. Management: In a clinical setting, hyperglycemia is managed with dose holds or reductions.[13] For preclinical models, if severe hyperglycemia is confounding the experiment, consider if the study design can accommodate a dose reduction. Note that this is a known on-target effect of PI3Kα inhibition.[7]
Hypertension 1. Monitoring: If feasible, monitor blood pressure in the animal model, particularly in studies of longer duration.2. Management: Similar to hyperglycemia, this is a known on-target effect.[7] If hypertension is severe, dose reduction is the primary management strategy.

Data Presentation

Table 1: In Vitro Potency of Copanlisib (IC50 Values)

PI3K IsoformIC50 (nmol/L)Reference
PI3K-α0.5[1][5]
PI3K-δ0.7[1][5]
PI3K-β3.7[1][5]
PI3K-γ6.4[1][5]

Table 2: In Vitro Cell Viability of Copanlisib in GIST Cell Lines

Cell LineKIT Mutational StatusImatinib SensitivityCopanlisib IC50 (nmol/L)Reference
GIST-T1PrimarySensitive54.5[14]
GIST-T1/670SecondaryResistant278.8[14]
GIST430/654SecondaryResistant78.7[14]

Table 3: Pharmacokinetic Parameters of Copanlisib

ParameterValueReference
Peak Plasma Concentration (Cmax) 463 ng/mL[4][5]
Area Under the Curve (AUC 0-25h) 1570 ng·hr/mL[4][5]
Protein Binding 84.2% (mainly albumin)[3][4]
Volume of Distribution (Vd) 871 L[4][5]
Elimination Half-life (t½) 39.1 hours[3][4]
Metabolism Primarily CYP3A (~90%)[3][4][5]

Experimental Protocols

Protocol 1: In Vivo Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously implant 1-5 x 10^6 tumor cells (e.g., follicular lymphoma or breast cancer cell lines) in a suitable vehicle (e.g., Matrigel) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize animals into treatment groups (e.g., Vehicle control, Copanlisib low dose, Copanlisib high dose).

  • Drug Preparation & Administration: Prepare Copanlisib in a sterile vehicle suitable for IV injection. Administer via tail vein infusion according to the selected intermittent schedule (e.g., Days 1, 8, 15 of a 28-day cycle).[12][13]

  • Monitoring: Monitor animal body weight and general health daily. Monitor for toxicities such as hyperglycemia (blood glucose measurements) if indicated.

  • Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach the predetermined endpoint size. Euthanize animals, excise, and weigh tumors.

  • Analysis: Compare tumor growth rates and final tumor weights between treatment and vehicle groups.

Protocol 2: Western Blot for PI3K Pathway Inhibition
  • Sample Collection: Collect tumor tissue or cultured cells at various time points after Copanlisib treatment (e.g., 2, 8, 24 hours post-dose).

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to their respective total protein levels to determine the extent of pathway inhibition.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Receptor Receptor Tyrosine Kinase (RTK) Receptor->PI3K Activation AKT AKT PI3K->AKT PIP3 generation leads to activation mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Proliferation Proliferation & Cell Survival mTOR->Proliferation NFkB->Proliferation Copanlisib Copanlisib Copanlisib->PI3K

Caption: Copanlisib inhibits PI3K, blocking the downstream AKT/mTOR pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model Development cluster_analysis Endpoint Analysis CellLines Select Tumor Cell Lines Viability Cell Viability Assay (IC50 Determination) CellLines->Viability WesternBlot_vitro Western Blot (p-AKT analysis) Viability->WesternBlot_vitro DoseFinding Dose-Range Finding (MTD Study) WesternBlot_vitro->DoseFinding Inform starting dose Xenograft Establish Xenograft Model Xenograft->DoseFinding EfficacyStudy Efficacy Study (Intermittent Dosing) DoseFinding->EfficacyStudy TumorGrowth Tumor Volume & Weight Analysis EfficacyStudy->TumorGrowth PKPD PK/PD Analysis (Blood/Tumor Samples) EfficacyStudy->PKPD

Caption: Workflow for preclinical evaluation of Copanlisib dosing.

Troubleshooting_Logic Start Suboptimal In Vivo Efficacy Observed CheckDose Is Dose at/near MTD? Start->CheckDose CheckPKPD Was Target (p-AKT) Inhibited In Vivo? CheckDose->CheckPKPD Yes IncreaseDose ACTION: Increase Dose/Frequency CheckDose->IncreaseDose No CheckModel Is Tumor Model PI3K-Dependent? CheckPKPD->CheckModel Yes InvestigatePK ACTION: Check Formulation/ Administration Route CheckPKPD->InvestigatePK No ReevaluateModel ACTION: Re-evaluate Model Selection or Consider Combination Therapy CheckModel->ReevaluateModel No Success Potential for Improved Efficacy CheckModel->Success Yes (Consider other resistance) IncreaseDose->Success

Caption: Troubleshooting logic for suboptimal in vivo efficacy.

References

Copanlisib Dihydrochloride: A Technical Guide to Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Copanlisib (B1663552) dihydrochloride (B599025) in solution. Authored in a user-friendly question-and-answer format, this guide directly addresses common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Copanlisib dihydrochloride powder?

A1: this compound powder should be stored in a sealed, dry environment, protected from moisture.[1] For long-term stability, the following temperatures are recommended:

  • -20°C for up to 3 years.[1]

  • 4°C for up to 2 years.[1]

Q2: How should I prepare a stock solution of this compound?

A2: The preparation of a stock solution depends on the intended application and the desired solvent. Due to its pH-dependent solubility, careful solvent selection is crucial. For most in vitro cellular assays, DMSO is a common solvent. However, for in vivo or clinical applications, aqueous-based solutions are necessary.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in a solvent, the general recommendations are:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

For reconstituted solutions intended for intravenous administration, it is recommended to use them immediately. If immediate use is not possible, the reconstituted or diluted solution can be stored at 2°C to 8°C (36°F to 46°F) for up to 24 hours.[2][3][4] It is also important to protect the diluted solution from direct sunlight.[2][4]

Q4: What is the solubility of this compound in different solvents?

A4: this compound exhibits pH-dependent solubility, with solubility increasing as the pH decreases.[5][6] The solubility in various common laboratory solvents is summarized in the table below. Please note that solubility can be influenced by factors such as temperature and the presence of co-solvents.

SolventReported SolubilityNotes
Aqueous Buffers
0.1 M Hydrochloric AcidFreely soluble[6]
Citrate Buffer (pH 4)Soluble[6]
Citrate Buffer (pH 5)Very slightly soluble[6]
Phosphate Buffer (pH 6)Practically insoluble[6]Precipitation may occur under stress conditions.[5][6]
Phosphate Buffer (pH 7)Practically insoluble[6]
Water<1 mg/mL[1]
Water20 mg/mL (36.14 mM)[7]Sonication is recommended.[7]
Water50 mg/mL (90.34 mM)[8]Requires sonication.[8]
Organic Solvents
DMSO~10 mM[1]
DMSO5 mg/mL (9.03 mM)[8]Requires sonication, warming, and heating to 60°C. Hygroscopic DMSO can significantly reduce solubility.[8]
DMSOInsoluble[9]Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[9]
Ethanol<1 mg/mL[1]

Troubleshooting Guide

Issue: My this compound is not dissolving.

This is a common issue due to the compound's pH-dependent solubility. Follow this troubleshooting workflow to address solubility challenges.

G start Start: this compound is not dissolving check_solvent Step 1: Verify Solvent and pH Is the solvent appropriate for the desired concentration? Is the pH of the aqueous solution acidic? start->check_solvent acidify Action: Acidify Aqueous Solution Gradually add a small amount of dilute HCl (e.g., 0.1 M) and vortex. check_solvent->acidify No, pH is neutral/basic sonicate_warm Action: Apply Sonication and/or Gentle Warming Use an ultrasonic bath or warm the solution gently (e.g., to 37°C). check_solvent->sonicate_warm Yes, but still not dissolved check_dissolution1 Check: Is the compound dissolved? acidify->check_dissolution1 sonicate_warm->check_dissolution1 use_dmso Alternative: Use Fresh, Anhydrous DMSO For in vitro studies, prepare a concentrated stock in fresh DMSO. check_dissolution1->use_dmso No end_success Success: Compound is dissolved. check_dissolution1->end_success Yes check_dissolution2 Check: Is the compound dissolved? use_dmso->check_dissolution2 final_dilution Step 2: Final Dilution For aqueous applications, dilute the DMSO stock into your aqueous buffer just before use. check_dissolution2->final_dilution Yes end_fail Failure: Consult technical support for further assistance. check_dissolution2->end_fail No final_dilution->end_success

Caption: Troubleshooting workflow for dissolving this compound.

Issue: I am observing precipitation in my stock solution over time.

Precipitation can occur due to several factors, including exceeding the solubility limit at the storage temperature or pH shifts in the solution.

  • For DMSO stock solutions: Ensure the stock concentration is not too high. If precipitation is observed upon freezing, you may need to prepare a more dilute stock solution. Also, ensure the DMSO used is anhydrous, as absorbed moisture can reduce solubility.[8][9]

  • For aqueous solutions: Precipitation is likely if the pH of the solution is not sufficiently acidic. This compound is practically insoluble at neutral or basic pH.[6] Re-acidifying the solution may help to redissolve the precipitate, but it is best to prepare fresh solutions.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Intravenous Use

This protocol is based on the instructions for the commercially available lyophilized product, ALIQOPA®.

  • Using a sterile 5 mL syringe and needle, withdraw 4.4 mL of sterile 0.9% NaCl solution.[3][4]

  • Inject the 4.4 mL of sterile 0.9% NaCl solution into the vial containing the lyophilized this compound. This will result in a final concentration of 15 mg/mL of copanlisib free base.[3]

  • Gently shake the vial for 30 seconds to dissolve the solid.[3][4]

  • Allow the vial to stand for one minute to let any bubbles rise to the surface.[3][4]

  • Visually inspect the solution for any undissolved particles. If particles are present, repeat the gentle shaking and settling steps.[3][4] The reconstituted solution should be colorless to slightly yellowish.[3]

  • The reconstituted solution is now ready for further dilution for intravenous administration.

Caption: Reconstitution workflow for lyophilized this compound.

Protocol 2: Determination of this compound Solubility (Flask Method)

This is a general protocol based on the flask method described in the literature.[5][6]

  • Add an excess amount of this compound to a known volume of the solvent to be tested in a sealed flask.

  • Stir the suspension in a thermostatically controlled water bath at a constant temperature (e.g., 25°C) for a defined period (e.g., 19 hours) to ensure equilibrium is reached.[5][6]

  • After the incubation period, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an external standard.[5][6]

Signaling Pathway Context

Copanlisib is an inhibitor of phosphatidylinositol-3-kinase (PI3K), with predominant activity against the PI3K-α and PI3K-δ isoforms.[3] The PI3K pathway is a critical signaling cascade involved in cell survival, growth, and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Copanlisib Copanlisib Copanlisib->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation CellSurvival Cell Survival, Growth, Proliferation Akt->CellSurvival Downstream Signaling mTORC2 mTORC2 mTORC2->Akt Phosphorylation

Caption: Simplified PI3K signaling pathway showing the inhibitory action of Copanlisib.

References

Copanlisib Dihydrochloride Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Copanlisib (B1663552) Dihydrochloride in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of Copanlisib?

Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with high selectivity for the p110α and p110δ isoforms.[1][2][3][4] Its on-target effects are primarily mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4]

Q2: Have any off-target effects of Copanlisib been identified in preclinical studies?

Q3: What are the known IC50 values of Copanlisib against the primary PI3K isoforms?

The inhibitory activity of Copanlisib against the four class I PI3K isoforms has been well-characterized in biochemical assays.

PI3K IsoformIC50 (nM)
PI3Kα0.5
PI3Kβ3.7
PI3Kγ6.4
PI3Kδ0.7
Data sourced from DrugBank and Selleck Chemicals.[1][5]

Q4: How can I investigate potential off-target effects of Copanlisib in my experimental model?

To identify potential off-target effects, a multi-pronged approach is recommended:

  • In Vitro Kinase Profiling: Screen Copanlisib against a broad panel of purified kinases to identify any unintended inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of Copanlisib to potential off-targets within a cellular context by assessing changes in protein thermal stability.

  • Chemoproteomics/Mass Spectrometry: Unbiased proteomic approaches can identify cellular proteins that interact with Copanlisib, providing a comprehensive view of potential off-targets.[6][7][8][9]

  • Phenotypic Screening: Compare the cellular phenotype induced by Copanlisib with that of other PI3K inhibitors with different selectivity profiles. Divergent phenotypes may suggest off-target activities.

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype not consistent with PI3K inhibition.

  • Possible Cause: This could be a strong indicator of an off-target effect. The observed phenotype might be due to Copanlisib interacting with another protein or pathway critical to the observed cellular response.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: Perform a Western blot to verify the inhibition of the PI3K pathway by measuring the phosphorylation status of downstream effectors like AKT (at Ser473) and S6 ribosomal protein (at Ser235/236). A lack of pAKT/pS6 inhibition at the effective concentration for the phenotype would strongly suggest an off-target mechanism.

    • Use a Structurally Different PI3K Inhibitor: Treat your cells with a PI3K inhibitor from a different chemical class that has a known selectivity profile. If this compound does not reproduce the phenotype, it strengthens the hypothesis of a Copanlisib-specific off-target effect.

    • Perform a Rescue Experiment: If a potential off-target is identified, attempt to rescue the phenotype by overexpressing the wild-type version of that target.

Issue 2: Discrepancy between biochemical assay and cellular assay results.

  • Possible Cause: A compound may be potent against a purified enzyme in a biochemical assay but show reduced or different activity in a cellular context due to factors like cell permeability, efflux pumps, or metabolism. Conversely, a compound could be more potent in a cell due to the cellular environment or by acting on a different target.

  • Troubleshooting Steps:

    • Verify Target Engagement in Cells: Use CETSA to confirm that Copanlisib is binding to PI3K in your cells at the concentrations being tested. A lack of a thermal shift would indicate a problem with target engagement.

    • Assess Cell Permeability: While Copanlisib is administered intravenously in the clinic, its permeability in specific preclinical cell models could vary. Standard cell permeability assays can be performed.

    • Consider Compound Metabolism: The cell line you are using may metabolize Copanlisib into a less active or inactive form. LC-MS/MS analysis of cell lysates can be used to assess the stability of the compound over time.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of Copanlisib against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Copanlisib dihydrochloride

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP (for radiometric assay) or a commercial kinase assay kit (e.g., ADP-Glo™)[10]

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates (for radiometric assay)

  • Scintillation counter (for radiometric assay) or plate reader (for luminescence/fluorescence-based assays)

Procedure:

  • Prepare serial dilutions of Copanlisib in DMSO.

  • In a multi-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted Copanlisib or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with radiolabeled ATP for radiometric assays). The ATP concentration should be close to the Kₘ for each kinase.

  • Incubate the reaction for a predetermined time at 30°C.

  • Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a filter plate).

  • Quantify the kinase activity by measuring the incorporation of the radiolabeled phosphate (B84403) into the substrate or by measuring the amount of ADP produced.

  • Plot the percentage of kinase activity against the logarithm of the Copanlisib concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines a method to determine the target engagement of Copanlisib in intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • Equipment for Western blotting

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with various concentrations of Copanlisib or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler for 3-5 minutes (e.g., 40°C to 70°C).

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of Copanlisib indicates target engagement.[11][12][13][14]

Western Blot for Phosphorylated AKT (pAKT) and S6 (pS6)

This protocol describes the detection of key downstream effectors of the PI3K pathway to confirm on-target activity of Copanlisib.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-pS6 (Ser235/236), anti-total S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of Copanlisib or DMSO for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pAKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe for total protein and a loading control to normalize the data.[15][16][17][18]

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Copanlisib Copanlisib Copanlisib->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: On-target effect of Copanlisib on the PI3K/AKT/mTOR signaling pathway.

Off_Target_Workflow Copanlisib Copanlisib KinasePanel In Vitro Kinase Panel Copanlisib->KinasePanel CETSA Cellular Thermal Shift Assay (CETSA) Copanlisib->CETSA Chemoproteomics Chemoproteomics (Mass Spec) Copanlisib->Chemoproteomics PhenotypicScreen Phenotypic Screening Copanlisib->PhenotypicScreen OffTarget Potential Off-Target(s) KinasePanel->OffTarget CETSA->OffTarget Chemoproteomics->OffTarget PhenotypicScreen->OffTarget Validation Target Validation (e.g., siRNA, Overexpression) OffTarget->Validation ConfirmedOffTarget Confirmed Off-Target Validation->ConfirmedOffTarget

Caption: Experimental workflow for identifying and validating off-target effects of Copanlisib.

NFkB_CXCR12 cluster_0 PI3K-Dependent Signaling cluster_1 Potentially Affected Pathways BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K AKT AKT PI3K->AKT CXCR12 CXCR12 Signaling (Chemotaxis) PI3K->CXCR12 influences NFkB NF-κB Signaling (Cell Survival) AKT->NFkB influences Copanlisib Copanlisib Copanlisib->PI3K

Caption: Potential influence of Copanlisib on NF-κB and CXCR12 signaling pathways.

References

Technical Support Center: Minimizing Toxicity of Copanlisib Dihydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicities associated with Copanlisib Dihydrochloride in animal studies. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal studies?

A1: Based on preclinical data, the most frequently observed toxicities with this compound in animal models include hyperglycemia, hypertension, neutropenia, diarrhea, non-infectious pneumonitis, and hepatotoxicity.[1][2][3] In dog studies, severe injection site toxicity and mortality at higher doses have been noted.[1]

Q2: How does the intermittent dosing schedule of Copanlisib impact its toxicity profile in animal studies?

A2: The intermittent dosing schedule (e.g., on days 1, 8, and 15 of a 28-day cycle) is designed to mitigate some of the toxicities associated with continuous PI3K inhibition.[3][4] This schedule allows for a recovery period between doses, which may help to reduce the severity of side effects such as hyperglycemia and neutropenia.[3]

Q3: Are there any known mechanisms for the common toxicities of Copanlisib?

A3: Yes, many of the toxicities are considered "on-target" effects related to the inhibition of the PI3K signaling pathway.

  • Hyperglycemia: Inhibition of the PI3Kα isoform, which is involved in insulin (B600854) signaling, leads to reduced glucose uptake by peripheral tissues and increased glucose production by the liver.[2]

  • Hypertension: The exact mechanism is not fully established but is thought to involve dysregulation of PI3K isoforms that play a role in cardiovascular physiology.[1]

  • Neutropenia: The PI3K pathway is important for the survival and proliferation of hematopoietic cells.

  • Diarrhea: Inhibition of PI3K can affect the function of intestinal epithelial cells.

  • Hepatotoxicity: The mechanism is not fully understood but may be related to direct effects on hepatocytes due to PI3K inhibition in metabolic pathways.[2]

Troubleshooting Guides

Issue 1: Managing Hyperglycemia

Q: We are observing significant hyperglycemia in our mouse models following Copanlisib administration. How can we manage this?

A: Managing Copanlisib-induced hyperglycemia in animal models requires a multi-faceted approach involving monitoring, dietary modification, and potentially pharmacological intervention.

  • Monitoring:

    • Establish a baseline blood glucose level for each animal before the start of the study.

    • Monitor blood glucose levels at regular intervals post-infusion (e.g., 2, 6, and 24 hours) to capture the peak and duration of hyperglycemia.

  • Dietary Modification:

    • Consider switching to a ketogenic (high-fat, low-carbohydrate) diet. Studies in mice have shown that a ketogenic diet can lower baseline insulin levels and mitigate the hyperglycemic effects of PI3K inhibitors.

  • Pharmacological Intervention:

    • The use of SGLT2 inhibitors has been shown to be effective in preclinical models for managing PI3K inhibitor-induced hyperglycemia.

    • Metformin can also be considered, as it is an insulin-sensitizing agent.

    • Caution: The use of insulin should be carefully considered as it may counteract the anti-tumor effects of Copanlisib by reactivating the PI3K pathway.

Issue 2: Addressing Transient Hypertension

Q: Our animals are experiencing a sharp, transient increase in blood pressure immediately following Copanlisib infusion. What is the best way to handle this?

A: The transient nature of Copanlisib-induced hypertension requires careful monitoring and a focus on minimizing stress during the infusion process.

  • Acclimatization and Handling:

    • Ensure animals are well-acclimatized to the experimental procedures, including handling and restraint, to minimize stress-induced blood pressure spikes.

  • Infusion Rate:

    • Administer the intravenous infusion slowly and at a constant rate to avoid rapid changes in plasma concentration.

  • Blood Pressure Monitoring:

    • Use non-invasive methods like tail-cuff plethysmography to monitor blood pressure before, during, and after the infusion.

  • Pharmacological Intervention (with caution):

    • In cases of severe or sustained hypertension, the use of short-acting antihypertensive agents could be considered, though this should be carefully justified and validated for its potential impact on the study outcomes. Common antihypertensives used in rodent models include beta-blockers or ACE inhibitors.

Issue 3: Mitigating Neutropenia

Q: We are observing a significant drop in neutrophil counts in our animals. What supportive care measures can we implement?

A: Management of neutropenia in animal studies focuses on monitoring and preventing secondary infections.

  • Monitoring:

    • Perform complete blood counts (CBCs) regularly (e.g., weekly) to monitor neutrophil levels.

  • Husbandry and Aseptic Technique:

    • Maintain a clean and sterile environment to reduce the risk of opportunistic infections.

    • Use strict aseptic techniques for all procedures, including injections and blood draws.

  • Prophylactic Antibiotics:

    • In cases of severe neutropenia, the use of broad-spectrum antibiotics may be considered to prevent bacterial infections. This should be discussed with the institutional veterinarian.

  • Colony-Stimulating Factors (CSFs):

    • The use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production. The decision to use CSFs should be based on the severity and duration of the neutropenia and the study design.

Issue 4: Managing Diarrhea

Q: Several animals in our study have developed diarrhea. How can we manage this without compromising the experiment?

A: Supportive care is key to managing diarrhea and preventing secondary complications like dehydration.

  • Monitoring:

    • Monitor the consistency of fecal pellets daily.

    • Monitor for signs of dehydration, such as decreased skin turgor and weight loss.

  • Supportive Care:

    • Ensure free access to water and consider providing a supplementary hydration source, such as hydrogel packs.

    • For moderate to severe diarrhea, subcutaneous administration of warmed sterile fluids (e.g., saline or Lactated Ringer's solution) can be provided.

    • Provide a highly palatable and easily digestible diet.

  • Anti-diarrheal Medication:

    • Loperamide can be used to manage diarrhea in some animal models. The dose should be carefully calculated and administered as per veterinary guidance.

Issue 5: Monitoring for Non-Infectious Pneumonitis (NIP)

Q: How can we monitor for and manage potential non-infectious pneumonitis in our animal models?

A: Monitoring for NIP involves observing for clinical signs and may require imaging in some cases. Management involves discontinuing the drug and potentially administering corticosteroids.

  • Monitoring:

    • Observe animals daily for clinical signs of respiratory distress, such as increased respiratory rate, labored breathing, or cyanosis.

    • Monitor body weight and general activity levels, as a decline can be an early indicator of illness.

    • In some cases, imaging techniques like micro-CT can be used to non-invasively assess lung inflammation.

  • Management:

    • If NIP is suspected, Copanlisib administration should be immediately discontinued.

    • For moderate to severe respiratory distress, administration of corticosteroids (e.g., dexamethasone) may be considered to reduce inflammation. This should be done in consultation with a veterinarian.

Issue 6: Detecting and Managing Hepatotoxicity

Q: What is the best practice for monitoring and responding to potential liver toxicity?

A: Regular monitoring of liver enzymes is crucial, and management involves dose modification or discontinuation.

  • Monitoring:

    • Collect blood samples at baseline and at regular intervals during the study to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][5]

  • Management:

    • If a significant elevation in liver enzymes is observed (e.g., >3-5 times the upper limit of normal), consider a dose reduction or temporary discontinuation of Copanlisib.[2]

    • In cases of suspected severe liver injury, the drug should be discontinued, and supportive care provided.

    • Histopathological analysis of liver tissue at the end of the study can confirm and characterize any drug-induced liver injury.

Quantitative Data Summary

ToxicityAnimal ModelDose/ScheduleIncidence/SeverityManagement StrategyReference
Hyperglycemia MouseNot SpecifiedPI3K inhibitors can cause significant hyperglycemia.Ketogenic diet, SGLT2 inhibitors, Metformin
Hypertension Clinical Data (Human)60 mg IVGrade 3 hypertension (≥160/100 mmHg) in 78% of events.Withhold treatment until BP <150/90 mmHg.[1]
Neutropenia Clinical Data (Human)60 mg IVGrade 3/4 neutropenia reported.Monitor blood counts weekly.
Hepatotoxicity Clinical Data (Human)60 mg IVALT elevations in 23-34% of subjects; >5x ULN in 1-2%.Discontinue if ALT/AST >5x ULN.[2]

Experimental Protocols

Protocol 1: Management of Hyperglycemia in a Mouse Xenograft Model
  • Baseline Measurement: One week prior to the start of the study, measure baseline blood glucose from the tail vein of each mouse using a standard glucometer.

  • Dietary Intervention (Optional):

    • For the dietary intervention group, switch the mice to a ketogenic diet (e.g., 90% fat, 9% protein, 1% carbohydrate) one week before the first dose of Copanlisib.

    • The control group will remain on a standard chow diet.

  • Copanlisib Administration: Administer this compound intravenously at the desired dose and schedule.

  • Blood Glucose Monitoring:

    • Measure blood glucose at 2, 6, and 24 hours after the first infusion.

    • Continue to monitor blood glucose weekly, prior to the next infusion.

  • Pharmacological Intervention (if necessary):

    • If blood glucose levels consistently exceed a predetermined threshold (e.g., 300 mg/dL), consider administering an SGLT2 inhibitor (e.g., canagliflozin) via oral gavage at a dose validated for mice.

  • Data Analysis: Compare blood glucose levels between the different treatment and diet groups to assess the effectiveness of the management strategies.

Protocol 2: Best Practices for Intravenous Infusion in Mice
  • Animal Preparation:

    • To dilate the tail veins, warm the mouse under a heat lamp or by placing its tail in warm water (38-40°C) for a few minutes before the injection.[6]

  • Restraint:

    • Use an appropriate-sized restraint device to secure the mouse and minimize movement and stress.[6]

  • Catheterization/Injection:

    • Use a small gauge needle (e.g., 27-30G) for the injection into one of the lateral tail veins.

    • Alternatively, for repeated infusions, consider surgical implantation of a vascular access port.

  • Infusion:

    • Administer the Copanlisib solution as a slow intravenous infusion over a set period (e.g., 5-10 minutes) using a syringe pump to ensure a constant and controlled rate.

  • Post-Infusion Care:

    • After the infusion, apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Copanlisib Copanlisib Copanlisib->PI3K Inhibits (α, δ) PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Caption: PI3K signaling pathway and the inhibitory action of Copanlisib.

Toxicity_Management_Workflow Start Copanlisib Administration in Animal Model Monitor Monitor for Toxicities (Hyperglycemia, Hypertension, etc.) Start->Monitor No_Toxicity Continue Study Protocol Monitor->No_Toxicity No Toxicity_Observed Toxicity Observed Monitor->Toxicity_Observed Yes Assess_Severity Assess Severity (Mild, Moderate, Severe) Toxicity_Observed->Assess_Severity Supportive_Care Implement Supportive Care (e.g., Hydration, Diet) Assess_Severity->Supportive_Care Mild/Moderate Dose_Modification Consider Dose Reduction or Interruption Assess_Severity->Dose_Modification Severe Supportive_Care->Monitor End Continue with Modified Protocol or Discontinue Treatment Dose_Modification->End

Caption: General workflow for managing Copanlisib-induced toxicities.

Hyperglycemia_Troubleshooting Start Hyperglycemia Detected (>250 mg/dL) Diet Implement Ketogenic Diet? Start->Diet Keto_Yes Switch to Ketogenic Diet & Monitor Glucose Diet->Keto_Yes Yes Pharm_Intervention Consider SGLT2 Inhibitor or Metformin Diet->Pharm_Intervention No Monitor_Glucose Monitor Blood Glucose Closely Keto_Yes->Monitor_Glucose Pharm_Intervention->Monitor_Glucose Resolved Hyperglycemia Resolved Monitor_Glucose->Resolved Yes Persistent Hyperglycemia Persists Monitor_Glucose->Persistent No Dose_Adjust Consider Dose Adjustment Persistent->Dose_Adjust

Caption: Troubleshooting guide for managing hyperglycemia.

References

Interpreting unexpected results in Copanlisib Dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copanlisib (B1663552) Dihydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Copanlisib Dihydrochloride?

Copanlisib is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1][2] By inhibiting these kinases, Copanlisib blocks the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism.[3] This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and a reduction in tumor cell growth.[1]

Q2: I am observing lower than expected potency of Copanlisib in my cell viability assay. What are the possible reasons?

Several factors could contribute to lower-than-expected potency:

  • Solubility Issues: this compound has poor solubility in DMSO, especially if the DMSO has absorbed moisture.[4] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions.

  • Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to PI3K inhibitors. Resistance can be mediated by the upregulation of alternative signaling pathways such as the MAPK/ERK or JAK/STAT pathways.[5][6]

  • Experimental Protocol: Ensure that the incubation time and concentration range are appropriate for your specific cell line. Cell viability can be assessed using various methods like CellTiter-Glo, MTS, or SRB assays, and protocols should be optimized for each.[4][7][8]

Q3: My Western blot does not show a significant decrease in phosphorylated AKT (p-AKT) after Copanlisib treatment, even at high concentrations. How can I troubleshoot this?

This could be indicative of a few issues:

  • Acquired Resistance: Your cells may have developed resistance to Copanlisib, leading to the reactivation of the PI3K/AKT pathway through feedback mechanisms or activation of parallel signaling pathways.[7]

  • Suboptimal Antibody: The antibodies used for detecting total AKT and p-AKT may not be optimal. Ensure they are validated for your specific application and that appropriate controls are included.

  • Experimental Conditions: The duration of treatment might be insufficient to observe a significant decrease in p-AKT levels. A time-course experiment is recommended. Also, verify the protein loading and transfer efficiency in your Western blot protocol.

Q4: Are there known off-target effects of Copanlisib that could influence my experimental results?

While Copanlisib is a selective PI3K inhibitor, potential off-target effects should be considered. For instance, at higher concentrations, it may show some activity against mTOR.[9] It is important to use the lowest effective concentration to minimize off-target effects and to include appropriate controls in your experiments.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Observed Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, uneven drug distribution, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and drug solutions. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.
Unexpectedly high IC50 values Poor solubility of Copanlisib, cell line resistance, or incorrect drug concentration.Prepare fresh drug dilutions from a stock solution in anhydrous DMSO.[4] Confirm the identity and purity of your this compound. Test a panel of cell lines with known sensitivity to PI3K inhibitors as a positive control.
Drug precipitation observed in media The concentration of Copanlisib exceeds its solubility limit in the cell culture medium.Prepare the final drug dilutions in pre-warmed media and mix thoroughly before adding to the cells. Visually inspect the media for any signs of precipitation.
Guide 2: Interpreting Apoptosis Assay Results
Observed Problem Potential Cause Recommended Solution
Minimal induction of apoptosis despite decreased cell viability The primary effect of Copanlisib in your cell line might be cytostatic (inhibition of proliferation) rather than cytotoxic (induction of apoptosis).[7]Complement your apoptosis assay (e.g., Caspase-Glo, Annexin V staining) with a proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects.
High background apoptosis in control cells Suboptimal cell culture conditions, such as over-confluency or nutrient deprivation.Ensure cells are healthy and in the logarithmic growth phase before treatment. Optimize cell seeding density to avoid confluency during the experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo®
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for 72 hours.

  • Lysis and Luminescence Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[4][10]

Protocol 2: Western Blot for p-AKT Inhibition
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of Copanlisib for the desired duration (e.g., 2, 6, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (e.g., Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Copanlisib Copanlisib Copanlisib->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Copanlisib.

Western_Blot_Workflow start Start cell_treatment Cell Treatment with Copanlisib start->cell_treatment lysis Cell Lysis cell_treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer immunoblot Immunoblotting (p-AKT, AKT) transfer->immunoblot detection Signal Detection immunoblot->detection end End detection->end

Caption: A typical experimental workflow for Western blot analysis of p-AKT inhibition.

Troubleshooting_Logic Start Unexpected Result (e.g., Low Potency) Check_Solubility Check Drug Solubility Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Check_Resistance Investigate Cell Line Resistance Resistance_Present Resistance Present? Check_Resistance->Resistance_Present Review_Protocol Review Experimental Protocol Protocol_Optimized Protocol Optimized? Review_Protocol->Protocol_Optimized Solubility_OK->Check_Resistance Yes Use_Fresh_DMSO Use Fresh Anhydrous DMSO Solubility_OK->Use_Fresh_DMSO No Resistance_Present->Review_Protocol No Test_Alt_Pathways Test for Activation of Alternative Pathways Resistance_Present->Test_Alt_Pathways Yes Optimize_Parameters Optimize Incubation Time & Concentration Protocol_Optimized->Optimize_Parameters No End Problem Resolved Protocol_Optimized->End Yes Use_Fresh_DMSO->Review_Protocol Test_Alt_Pathways->End Optimize_Parameters->End

Caption: A logical troubleshooting workflow for unexpected results in Copanlisib experiments.

References

Technical Support Center: Enhancing Copanlisib Dihydrochloride Efficacy in Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Copanlisib (B1663552) dihydrochloride. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at enhancing its efficacy in resistant cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Copanlisib?

A1: Copanlisib is a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with predominant activity against the PI3K-alpha (PI3Kα) and PI3K-delta (PI3Kδ) isoforms.[1][2][3] By inhibiting these kinases, Copanlisib blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a critical second messenger in the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently hyperactivated in cancer and regulates cell proliferation, survival, and metabolism.[6][7][8] Inhibition of this pathway by Copanlisib can induce cancer cell death (apoptosis) and inhibit proliferation.[1][2][3]

Q2: What are the known mechanisms of resistance to Copanlisib?

A2: Resistance to Copanlisib, and PI3K inhibitors in general, can be intrinsic or acquired. Key mechanisms include:

  • Activation of parallel signaling pathways: Cancer cells can bypass the blocked PI3K pathway by upregulating other survival pathways, such as the MAPK/ERK pathway.[7]

  • Mutations downstream of PI3K: Activating mutations in downstream effectors like AKT1 can render the cells independent of PI3K signaling.[7]

  • Upregulation of cytokine signaling: In some lymphoma models, resistance has been associated with the upregulation of cytokine signaling pathways like IL1A, IL1B, and CXCR4, as well as the NF-κB, MAPK, and JAK-STAT pathways.

  • Loss of PTEN: While PTEN loss can initially sensitize cells to PI3K inhibitors, in some cases, its complete loss can lead to such strong downstream signaling that it becomes difficult to inhibit effectively.[7]

Q3: Which synergistic drug combinations with Copanlisib have shown promise in resistant models?

A3: Several combination strategies have demonstrated enhanced efficacy:

  • BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown strong synergy in various B- and T-cell lymphoma models, leading to increased apoptosis.[1][9] The proposed mechanism involves the downregulation of anti-apoptotic proteins like MCL1 and BCL-XL.[1]

  • Antimitotic Chemotherapy (e.g., Eribulin): The combination of Copanlisib and Eribulin has shown enhanced tumor growth inhibition in triple-negative breast cancer (TNBC) models, including those resistant to Eribulin.[10][11] Interestingly, Eribulin can upregulate PI3K pathway signaling, which is then counteracted by Copanlisib.[10]

  • ABL Tyrosine Kinase Inhibitors (TKIs): In models of Philadelphia chromosome-positive leukemia, Copanlisib can overcome resistance to ABL TKIs like imatinib, nilotinib, and ponatinib, particularly in the protective tumor microenvironment.[1]

  • CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib): In Ewing sarcoma and some lymphoma models, combining Copanlisib with a CDK4/6 inhibitor has shown synergistic activity, inducing cell cycle arrest and enhancing apoptosis.

Troubleshooting Guides

In Vitro Experiments

Problem 1: Difficulty in establishing a Copanlisib-resistant cell line.

  • Possible Cause 1: Suboptimal starting concentration of Copanlisib.

    • Solution: Start by determining the accurate IC50 of Copanlisib in your parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Begin the resistance induction protocol with a Copanlisib concentration at or slightly below the IC50.

  • Possible Cause 2: Insufficient duration of drug exposure.

    • Solution: Developing stable resistance is a lengthy process. Be prepared to culture the cells in the presence of Copanlisib for several months (3-6 months is not uncommon). Gradually increase the drug concentration in a stepwise manner as the cells adapt and resume proliferation. A resistant cell line is generally considered established when it can proliferate in a drug concentration that is at least 10-fold higher than the initial IC50 of the parental line.[12]

  • Possible Cause 3: Cell line is not dependent on the PI3K pathway.

    • Solution: Confirm that the parental cell line has an active PI3K pathway (e.g., by checking for baseline p-AKT levels via Western blot). If the pathway is not active, the cells may have intrinsic resistance, and developing further resistance will be challenging.[7]

Problem 2: No decrease in phosphorylated AKT (p-AKT) levels observed after Copanlisib treatment in a sensitive cell line.

  • Possible Cause 1: Issues with Western blot protocol.

    • Solution: Phosphorylated proteins are labile. Ensure that your lysis buffer contains fresh phosphatase inhibitors. It is also recommended to use blocking buffers containing 5% BSA instead of milk, as milk contains phosphoproteins that can increase background noise.[13] Use high-quality, validated antibodies for both p-AKT (e.g., Ser473) and total AKT.

  • Possible Cause 2: Incorrect timing of protein extraction.

    • Solution: Inhibition of AKT phosphorylation by Copanlisib can be rapid. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximal p-AKT inhibition in your specific cell line.[6]

  • Possible Cause 3: Drug degradation.

    • Solution: Ensure that the Copanlisib stock solution is properly stored and that the working dilutions are freshly prepared. Some sources indicate that Copanlisib has poor solubility in DMSO, so ensure it is fully dissolved before adding to cell culture media.[14]

Problem 3: Inconsistent results in combination therapy experiments (e.g., synergy not reproducible).

  • Possible Cause 1: Incorrect experimental design for synergy analysis.

    • Solution: To robustly assess synergy, use a matrix of concentrations for both drugs and analyze the data using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism.[15][16][17]

  • Possible Cause 2: Suboptimal drug administration schedule.

    • Solution: The order and timing of drug addition can be critical. Test different schedules, such as sequential administration (Copanlisib followed by the second drug, or vice-versa) versus simultaneous administration.

  • Possible Cause 3: Cell density affecting drug response.

    • Solution: Ensure consistent cell seeding density across all experiments, as this can significantly impact the outcome of viability assays.

In Vivo Experiments

Problem 1: Lack of tumor growth inhibition in a xenograft model expected to be sensitive.

  • Possible Cause 1: Suboptimal dosing or administration route.

    • Solution: Copanlisib is administered intravenously (IV). For mouse xenograft models, a common dosing schedule is 14 mg/kg, administered three times a week.[18] Ensure proper IV administration technique to achieve the desired systemic exposure.

  • Possible Cause 2: Poor drug stability or formulation.

    • Solution: Copanlisib for in vivo use should be formulated in an appropriate vehicle, such as 5% D-Mannitol in sterile water.[18] Prepare the formulation fresh for each injection.

  • Possible Cause 3: Rapid drug metabolism.

    • Solution: Copanlisib has a short half-life in mice (approximately 0.7 hours).[3] An intermittent, pulsatile dosing schedule is often more effective than continuous administration.[3]

Problem 2: Significant toxicity observed in animal models (e.g., weight loss, hyperglycemia).

  • Possible Cause 1: On-target side effects of Copanlisib.

    • Solution: Copanlisib is known to cause transient hyperglycemia and hypertension due to its inhibition of PI3Kα.[8] Monitor blood glucose levels and blood pressure in the animals, especially shortly after infusion. If severe, consider adjusting the dose or schedule. Supportive care, as advised by a veterinarian, may be necessary.

  • Possible Cause 2: Toxicity of the combination therapy.

    • Solution: When combining Copanlisib with another agent, perform a dose-escalation study in a small cohort of animals to determine the maximum tolerated dose (MTD) of the combination.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Copanlisib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
KPL4Breast Cancer< 10[19]
BT-474Breast CancerNot specified, but sensitive[3]
GIST-T1Gastrointestinal Stromal Tumor54.5[18]
GIST-T1/670 (Imatinib-resistant)Gastrointestinal Stromal Tumor278.8[18]
GIST430/654 (Imatinib-resistant)Gastrointestinal Stromal Tumor78.7[18]
Various Lymphoma Cell LinesB-cell and T-cell LymphomaMedian: 75 (21-160 95% CI)[1]

Table 2: In Vivo Dosing and Efficacy of Copanlisib in Xenograft Models

ModelCancer TypeDosing RegimenEfficacyReference
Rat KPL4 XenograftBreast Cancer0.5-6 mg/kg, IV, every other day for 5 doses77-100% tumor growth inhibition[8]
Mouse GIST-T1 XenograftGastrointestinal Stromal Tumor14 mg/kg, IV, 3 times a weekSignificant tumor growth inhibition[18]

Experimental Protocols

Protocol 1: Establishing a Copanlisib-Resistant Cell Line
  • Determine IC50: Culture the parental cancer cell line and determine the 72-hour IC50 value for Copanlisib using an MTT or similar cell viability assay.

  • Initial Exposure: Continuously culture the parental cells in media containing Copanlisib at a concentration equal to the IC50.

  • Monitor and Passage: Initially, significant cell death is expected. Replace the media with fresh, drug-containing media every 2-3 days. When the surviving cells begin to proliferate and reach 70-80% confluency, passage them into a new flask with the same concentration of Copanlisib.

  • Dose Escalation: Once the cells are stably proliferating at the initial concentration, double the concentration of Copanlisib. Repeat the process of monitoring and passaging.

  • Repeat and Validate: Continue this stepwise dose escalation over several months. At each stage of increased resistance, it is advisable to freeze down a stock of the cells.

  • Confirmation of Resistance: Once the cells can proliferate in a concentration at least 10-fold higher than the original IC50, confirm the resistance by performing a new IC50 determination and comparing it to the parental cell line. Also, confirm the mechanism of resistance by Western blot (e.g., check for p-AKT levels with and without drug treatment).

Protocol 2: Western Blot for p-AKT Inhibition
  • Cell Culture and Treatment: Plate cells to be 70-80% confluent at the time of harvesting. Treat with desired concentrations of Copanlisib for the determined optimal time (e.g., 2 hours). Include a vehicle-only (DMSO) control.

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Normalize all samples to the same concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Visualize the bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.

Visualizations

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Copanlisib Copanlisib Copanlisib->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by Copanlisib.

Resistance_Workflow cluster_workflow Developing a Copanlisib-Resistant Cell Line start Parental Cell Line (Copanlisib-Sensitive) ic50 Determine IC50 start->ic50 culture Continuous Culture with Copanlisib (IC50) ic50->culture select Selection of Resistant Clones culture->select escalate Stepwise Increase in Copanlisib Concentration select->escalate escalate->select Repeat Cycle (3-6 months) validate Validate Resistance (IC50 Shift > 10-fold) escalate->validate resistant_line Stable Resistant Cell Line validate->resistant_line

Caption: Experimental workflow for generating a Copanlisib-resistant cell line.

Synergy_Logic cluster_synergy Logic for Combination Therapy Copanlisib Copanlisib PI3K PI3K Pathway Copanlisib->PI3K Inhibits Proliferation Tumor Cell Proliferation/Survival PI3K->Proliferation DrugB Synergistic Agent (e.g., Venetoclax) TargetB Alternative Survival Pathway (e.g., BCL-2) DrugB->TargetB Inhibits TargetB->Proliferation

References

Copanlisib Dihydrochloride experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Copanlisib (B1663552) Dihydrochloride (B599025). It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful and accurate research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of copanlisib dihydrochloride?

This compound is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor.[1][2][3] It exhibits predominant activity against the PI3K-α and PI3K-δ isoforms, which are crucial components of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is frequently overactivated in cancer and plays a critical role in cell proliferation, survival, and angiogenesis.[4][5] By inhibiting PI3K, copanlisib blocks downstream signaling, leading to the induction of apoptosis (programmed cell death) and the inhibition of tumor cell growth.[2][5][6]

Q2: In which research areas is this compound primarily used?

This compound is extensively studied in oncology research, particularly for hematologic malignancies such as follicular lymphoma and other B-cell non-Hodgkin lymphomas.[3][4] It is also investigated in the context of solid tumors, including breast cancer, endometrial cancer, and gastrointestinal stromal tumors.[2][3][7] Its role in overcoming resistance to other targeted therapies is also an active area of investigation.[2]

Q3: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be kept at -20°C for up to three years.[8][9] For short-term storage (days to weeks), it can be stored at 4°C.[8][9] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or -20°C for one month.[10] The compound should be stored in a dry, dark environment and protected from moisture.[8][9]

Q4: How should I prepare a stock solution of this compound?

This compound has limited solubility in DMSO and is insoluble in water.[1][10] To prepare a stock solution in DMSO, it is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[11][12] For aqueous solutions, 0.01M HCl can be used to dissolve the compound at a concentration of up to 10 mg/mL, with sonication recommended.[1] Always use fresh, high-quality solvents.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or unexpected results in cell-based assays Compound Precipitation: Copanlisib has limited solubility.- Ensure complete dissolution of the stock solution; gentle warming or sonication may help.[11][12]- Avoid high concentrations in final assay media that could lead to precipitation.- Visually inspect media for any signs of precipitation before and during the experiment.
Cell Line Variability: Different cell lines exhibit varying sensitivity to copanlisib.- Confirm the PI3K pathway status (e.g., PIK3CA mutation) of your cell line, as this can influence sensitivity.[11]- Perform a dose-response curve to determine the optimal concentration for your specific cell line.[7][13]
Incorrect Drug Concentration: Errors in dilution calculations or stock solution concentration.- Re-verify all calculations for serial dilutions.- If possible, confirm the concentration of the stock solution using analytical methods.
Low potency or lack of effect in in vitro experiments Sub-optimal Assay Conditions: Insufficient incubation time or inappropriate cell density.- Optimize incubation time; effects on downstream signaling can be observed within hours, while effects on cell viability may require 24-96 hours.[14][15]- Ensure cells are in the logarithmic growth phase during treatment.
Compound Degradation: Improper storage of stock solutions.- Aliquot stock solutions to minimize freeze-thaw cycles.[10]- Store stock solutions at -80°C for long-term stability.[10]
High background in Western blot for phosphorylated proteins Sub-optimal Antibody Dilution or Quality: - Titrate the primary antibody to determine the optimal concentration.- Use a fresh aliquot of the antibody.- Include appropriate positive and negative controls.
Inadequate Washing Steps: - Increase the number and/or duration of wash steps after antibody incubations.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Copanlisib

TargetIC₅₀ (nM)Assay Type
PI3Kα0.5Cell-free kinase assay
PI3Kδ0.7Cell-free kinase assay
PI3Kβ3.7Cell-free kinase assay
PI3Kγ6.4Cell-free kinase assay

Data sourced from multiple studies.[4][9][11]

Table 2: Anti-proliferative Activity of Copanlisib in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)
GIST-T1Gastrointestinal Stromal Tumor54.5
GIST430/654Gastrointestinal Stromal Tumor78.7
GIST-T1/670Gastrointestinal Stromal Tumor278.8
Huh7Hepatocellular Carcinoma47.9
HepG2Hepatocellular Carcinoma31.6

Data sourced from multiple studies.[7][13]

Signaling Pathway and Experimental Workflow Visualizations

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Copanlisib Copanlisib Copanlisib->PI3K Inhibition

Caption: PI3K signaling pathway and the inhibitory action of copanlisib.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow start Cell Culture & Copanlisib Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking (e.g., 5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of copanlisib. Include a DMSO-only vehicle control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C, 5% CO₂.[15]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the results and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for PI3K Pathway Inhibition
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with copanlisib at various concentrations for a specified time (e.g., 2 hours) to observe effects on signaling pathways.[14]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-S6) and total proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using software like ImageJ and normalize the phosphorylated protein levels to the total protein levels.

References

Validation & Comparative

A Preclinical Head-to-Head: Copanlisib Dihydrochloride vs. Duvelisib in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the landscape of targeted cancer therapies, inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway have emerged as a critical class of drugs. Among these, copanlisib (B1663552) dihydrochloride (B599025) and duvelisib (B560053) represent two distinct approaches to targeting this crucial signaling network. This guide provides a preclinical comparison of these two molecules, summarizing their mechanisms of action, biochemical potency, and effects on cancer cells, supported by experimental data and detailed methodologies to aid in research and development.

At a Glance: Key Differences

FeatureCopanlisib DihydrochlorideDuvelisib
Primary Target Pan-Class I PI3K inhibitor with predominant activity against PI3K-α and PI3K-δ isoforms[1]Dual inhibitor of PI3K-δ and PI3K-γ isoforms[2]
Administration Intravenous[3]Oral[3]

Mechanism of Action and Signaling Pathways

Both copanlisib and duvelisib exert their anticancer effects by inhibiting PI3K, a family of enzymes crucial for cell survival, proliferation, and metabolism. However, their distinct isoform selectivity leads to different downstream signaling consequences.

This compound is a pan-class I PI3K inhibitor with particular potency against the PI3K-α and PI3K-δ isoforms.[1] The inhibition of PI3K-α, an isoform frequently mutated in solid tumors, and PI3K-δ, which is primarily expressed in hematopoietic cells and crucial for B-cell signaling, gives copanlisib a broad spectrum of potential applications.[3] By blocking these isoforms, copanlisib effectively reduces the phosphorylation of AKT, a central node in the PI3K pathway, and subsequently modulates the activity of downstream effectors like mTOR and NF-κB, leading to cell cycle arrest and apoptosis.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_alpha PI3K-α RTK->PI3K_alpha Activates PI3K_delta PI3K-δ RTK->PI3K_delta Activates AKT AKT PI3K_alpha->AKT Phosphorylates PI3K_delta->AKT Phosphorylates mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Copanlisib Copanlisib Copanlisib->PI3K_alpha Inhibits Copanlisib->PI3K_delta Inhibits

Caption: Copanlisib's primary signaling pathway inhibition.

Duvelisib , in contrast, is a dual inhibitor of the PI3K-δ and PI3K-γ isoforms.[2] This targeted approach focuses on isoforms predominantly expressed in leukocytes. PI3K-δ is critical for B-cell receptor signaling and survival, while PI3K-γ is involved in T-cell and myeloid cell signaling, including chemokine signaling and inflammation.[3] By inhibiting both, duvelisib not only directly impacts malignant B-cells but also modulates the tumor microenvironment by affecting T-cells and macrophages.[3] Similar to copanlisib, duvelisib leads to the dephosphorylation of AKT and affects downstream pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3K-δ BCR->PI3K_delta Activates Chemokine_R Chemokine Receptor PI3K_gamma PI3K-γ Chemokine_R->PI3K_gamma Activates AKT AKT PI3K_delta->AKT Phosphorylates Migration Cell Migration & Inflammation PI3K_gamma->Migration Proliferation Cell Proliferation & Survival AKT->Proliferation Duvelisib Duvelisib Duvelisib->PI3K_delta Inhibits Duvelisib->PI3K_gamma Inhibits

Caption: Duvelisib's dual-target signaling pathway inhibition.

Biochemical Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for copanlisib and duvelisib against the class I PI3K isoforms. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

PI3K IsoformCopanlisib IC50 (nM)Duvelisib IC50 (nM)
PI3K-α 0.5[3]1602
PI3K-β 3.7[3]85
PI3K-δ 0.7[3]2.5
PI3K-γ 6.4[3]27

Data compiled from multiple sources and should be interpreted with consideration for potential variations in assay conditions.

Preclinical data suggests that copanlisib may be more efficient in inhibiting the survival of certain leukemia cells compared to duvelisib.[1]

Preclinical Efficacy in In Vitro and In Vivo Models

Both copanlisib and duvelisib have demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

Copanlisib has shown potent anti-proliferative and pro-apoptotic activity in numerous tumor cell lines and xenograft models.[1] For instance, in mantle cell lymphoma, marginal zone lymphoma, and chronic lymphocytic leukemia cell lines, copanlisib demonstrated a median IC50 of 22 nM.[6] In in vivo studies, copanlisib has been shown to inhibit tumor growth in xenograft models of various cancers, including lymphoma and solid tumors.[7][8]

Duvelisib has also shown robust preclinical activity, particularly in hematologic malignancies. It effectively induces apoptosis in chronic lymphocytic leukemia (CLL) cells and inhibits the proliferation of various hematologic tumor cells.[2][3] In xenograft models of human transformed follicular lymphoma, tumor growth inhibition was significantly greater in duvelisib-treated mice compared to those treated with a PI3K-δ–selective inhibitor.[3]

Experimental Protocols

To facilitate the replication and further investigation of the preclinical findings, detailed methodologies for key experiments are provided below.

Experimental Workflow: In Vitro and In Vivo Assessment

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Cancer Cell Lines Treatment Treat with Copanlisib or Duvelisib CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot (PI3K Pathway Proteins) Treatment->WesternBlot Xenograft Establish Xenograft Tumor Model in Mice DrugAdmin Administer Copanlisib or Duvelisib Xenograft->DrugAdmin TumorMeasurement Measure Tumor Volume & Body Weight DrugAdmin->TumorMeasurement Endpoint Endpoint Analysis (e.g., IHC, Western Blot) TumorMeasurement->Endpoint

Caption: General workflow for preclinical evaluation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of copanlisib or duvelisib (e.g., 0.01 to 1000 nM) for 72 hours.[9] Include a vehicle control (DMSO).

  • Reagent Addition:

    • For MTT: Add MTT solution to each well and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.[9]

  • Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the inhibitors as described for the viability assay. Harvest both adherent and floating cells.[10]

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis for PI3K Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the PI3K signaling pathway.

  • Cell Treatment and Lysis: Treat cells with copanlisib or duvelisib for various time points. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR, p-S6).[11][13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.[14][15]

  • Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups.[15]

  • Drug Administration: Administer copanlisib (intravenously) or duvelisib (orally) according to a predetermined dosing schedule.[14][15] Include a vehicle control group.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess efficacy and toxicity.[15]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for proliferation and apoptosis markers or Western blotting for pathway analysis.

Conclusion

This compound and duvelisib are both potent inhibitors of the PI3K pathway with demonstrated preclinical anti-tumor activity. Their distinct isoform selectivity profiles—pan-class I for copanlisib with a preference for α and δ, and dual δ/γ for duvelisib—suggest different therapeutic niches and potential for combination therapies. The choice between these inhibitors for further preclinical and clinical development will depend on the specific cancer type, the underlying genetic alterations driving the malignancy, and the desired modulation of the tumor microenvironment. The experimental protocols provided in this guide offer a robust framework for researchers to conduct comparative studies and further elucidate the therapeutic potential of these important targeted agents.

References

Synergistic Effect of Copanlisib Dihydrochloride with BTK Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of combining Copanlisib (B1663552) Dihydrochloride, a pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, with Bruton's tyrosine kinase (BTK) inhibitors in the context of B-cell malignancies. This guide synthesizes available preclinical and clinical data to illuminate the therapeutic potential of this combination strategy.

The dual blockade of the PI3K/AKT/mTOR and BTK signaling pathways, both critical for B-cell proliferation and survival, presents a compelling therapeutic strategy in B-cell lymphomas. While direct preclinical studies detailing the synergistic cytotoxicity of Copanlisib with BTK inhibitors are not extensively published, the principle is well-supported by studies involving other PI3K inhibitors and is validated by clinical trial outcomes. In vitro studies combining PI3K and BTK inhibitors have consistently demonstrated synergistic cytotoxicity[1]. This guide will present the foundational preclinical evidence with analogous compounds and the subsequent clinical data for the Copanlisib-BTK inhibitor combination.

Preclinical Evidence of Synergy: A Strong Rationale

Preclinical investigations into the combination of PI3K and BTK inhibitors have laid a strong foundation for clinical exploration. A study investigating the dual PI3K/mTOR inhibitor PQR309 (bimiralisib) in combination with the BTK inhibitor ibrutinib (B1684441) in Diffuse Large B-cell Lymphoma (DLBCL) cell lines provides a quantitative look at the expected synergy.

In Vitro Synergy in DLBCL Cell Lines

The combination of the dual PI3K/mTOR inhibitor PQR309 and ibrutinib was assessed in a panel of Activated B-Cell like (ABC) subtype of DLBCL cell lines, which are known to be dependent on B-cell receptor (BCR) signaling. The synergistic effect was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy.

Cell LineCombinationCombination Index (CI)Outcome
RIVAPQR309 + Ibrutinib0.42Synergy
U2932PQR309 + Ibrutinib0.6Synergy
TMD8PQR309 + Ibrutinib0.57Synergy

Table 1: Combination Index (CI) values for the combination of a dual PI3K/mTOR inhibitor (PQR309) and ibrutinib in ABC-DLBCL cell lines. Data from a preclinical study on PQR309 and ibrutinib combination[2].

These data demonstrate a clear synergistic interaction in suppressing the proliferation of these cancer cell lines.

Further supporting the rationale, a study in canine DLBCL cells showed that the combination of ibrutinib and a selective PI3Kγ inhibitor, AS-605240, acted synergistically to reduce cell proliferation and increase apoptosis[3][4]. The combined treatment also led to a reduction in the phosphorylation of downstream signaling proteins such as AKT, GSK3β, and ERK[3][4].

Clinical Validation: Copanlisib in Combination with BTK Inhibitors

Building on the strong preclinical rationale, clinical trials have evaluated the combination of Copanlisib with BTK inhibitors in various B-cell malignancies.

Mantle Cell Lymphoma (MCL)

A phase 1 trial of Copanlisib plus ibrutinib in patients with relapsed/refractory (R/R) MCL demonstrated promising clinical activity. The combination was designed to inhibit BCR signaling more thoroughly than ibrutinib alone[1].

ParameterValue
Overall Response Rate (ORR)87.5%
Complete Response (CR)50%
Partial Response (PR)37.5%
Median Progression-Free Survival (PFS)7.7 months

Table 2: Clinical outcomes from a phase 1 trial of Copanlisib and ibrutinib in R/R Mantle Cell Lymphoma.[1]

While the response rates were high, the duration of response was limited, and the combination was associated with additive toxicity[1].

Primary Central Nervous System Lymphoma (PCNSL)

A phase 1b study of Copanlisib in combination with ibrutinib in patients with R/R PCNSL also showed encouraging response rates. The rationale for this combination is that PCNSL appears to rely on both BTK and PI3K signaling pathways for survival[5].

Dosing ScheduleOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
Concurrent57%2.93 months
Sequential50%3.65 months

Table 3: Clinical outcomes from a phase 1b study of Copanlisib and ibrutinib in R/R Primary Central Nervous System Lymphoma.[5]

The study was terminated early, but the results highlighted the potential for this combination strategy in this patient population[5].

Signaling Pathways and Mechanism of Synergy

The synergistic effect of combining Copanlisib and a BTK inhibitor stems from the dual blockade of two key survival pathways in B-cell malignancies. The B-cell receptor (BCR) signaling cascade, which is constitutively active in many B-cell lymphomas, relies on both BTK and PI3K.

Synergy_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR BTK BTK BCR->BTK PI3K PI3K BCR->PI3K NFkB NF-κB BTK->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Ibrutinib BTK Inhibitor (e.g., Ibrutinib) Ibrutinib->BTK Copanlisib PI3K Inhibitor (Copanlisib) Copanlisib->PI3K Cell_Viability_Workflow start Seed Lymphoma Cell Lines treat Treat with Copanlisib, BTK inhibitor, or Combination start->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay analyze Calculate IC50 and Combination Index (CI) using CompuSyn assay->analyze

References

Validating Copanlisib Dihydrochloride Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of Copanlisib (B1663552) Dihydrochloride, a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. The performance of Copanlisib is objectively compared with alternative PI3K inhibitors, supported by experimental data, to aid researchers in selecting the most appropriate tools and strategies for their preclinical and clinical studies.

Introduction to Copanlisib and the PI3K Pathway

Copanlisib (BAY 80-6946) is an intravenous PI3K inhibitor with predominant activity against the p110α and p110δ isoforms of PI3K.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent driver in many cancers. Validating that a drug effectively engages its intended target within a living organism is a critical step in drug development. This guide explores various methods for confirming the in vivo target engagement of Copanlisib and compares its efficacy with other PI3K inhibitors.

Comparative Analysis of PI3K Inhibitors

The potency and selectivity of PI3K inhibitors vary, influencing their efficacy and safety profiles. Copanlisib is a pan-class I inhibitor, while other agents exhibit isoform-selective inhibition.

Table 1: In Vitro Potency (IC50, nM) of Selected PI3K Inhibitors
InhibitorPI3Kα (p110α)PI3Kβ (p110β)PI3Kγ (p110γ)PI3Kδ (p110δ)Primary Target(s)
Copanlisib 0.53.76.40.7Pan-Class I (α, δ preference)
Alpelisib (B612111) 51156250290α-selective
Idelalisib 8600400083017δ-selective
Duvelisib (B560053) 1900580232.5δ, γ-selective

Data compiled from multiple sources.[3]

In Vivo Target Engagement and Efficacy: A Head-to-Head Comparison

A study utilizing a Merkel cell carcinoma (MCC) patient-derived xenograft (PDX) model provides a direct in vivo comparison of Copanlisib with other PI3K inhibitors.

Table 2: Comparative In Vivo Efficacy in a Merkel Cell Carcinoma PDX Model
TreatmentDosingMean Tumor Volume Change (%)Key Finding
Vehicle-+ (progressive growth)-
Copanlisib 10 mg/kg, i.p., every other daySignificant tumor growth inhibitionMost potent antitumor effects
Alpelisib 25 mg/kg, p.o., dailyModerate tumor growth inhibitionLess effective than Copanlisib
Idelalisib 75 mg/kg, p.o., twice dailyMinor tumor growth inhibitionLess effective than Copanlisib
Duvelisib 35 mg/kg, p.o., twice dailyModerate tumor growth inhibitionLess effective than Copanlisib

Data adapted from a study in Merkel cell carcinoma xenografts.[1]

In this head-to-head comparison, Copanlisib demonstrated the most potent anti-tumor effects, significantly inhibiting tumor growth in the MCC xenograft model.[1] This superior efficacy is likely attributable to its potent, dual inhibition of the PI3K-α and -δ isoforms, both of which are expressed in MCC.[1]

In Vivo Efficacy in Other Models
  • Copanlisib: Has demonstrated significant tumor growth inhibition in various xenograft models, including gastrointestinal stromal tumor (GIST) and lymphoma.[2][4] In a GIST xenograft model, single-agent Copanlisib significantly delayed tumor growth.[4]

  • Alpelisib: In combination with anti-HER2 therapy, Alpelisib significantly delayed tumor growth in HER2+/PIK3CA mutant breast cancer xenografts.[5] In PIK3CA-mutant breast cancer models, Alpelisib combined with fulvestrant (B1683766) has also shown synergistic anti-tumor activity.[6]

  • Idelalisib: In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), Idelalisib has been shown to inhibit the homing of leukemia cells to the bone marrow.[7] In B-cell lymphoma patient-derived xenograft models, the combination of Idelalisib with ibrutinib (B1684441) significantly inhibited the growth of ibrutinib-resistant tumors.[8]

  • Duvelisib: In a patient-derived xenograft model of T-cell lymphoma, Duvelisib treatment led to a shift from an immunosuppressive to an inflammatory tumor microenvironment.[9] However, in pediatric acute lymphoblastic leukemia xenografts, Duvelisib showed limited single-agent activity.[10]

Experimental Protocols for In Vivo Target Engagement

Validating target engagement in vivo relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used assays.

Western Blot for Phospho-Akt (p-Akt)

This method is a cornerstone for assessing PI3K pathway inhibition by measuring the phosphorylation of a key downstream effector, Akt.

1. Tissue Lysate Preparation:

  • Excise tumors from vehicle- and drug-treated animals and snap-freeze in liquid nitrogen.
  • Homogenize frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate the lysate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant and determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature protein lysates by boiling in Laemmli sample buffer.
  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Immunohistochemistry (IHC) for Phospho-S6 (p-S6)

IHC allows for the visualization of target modulation within the tumor microenvironment. Phospho-S6 is a downstream marker of mTOR, which is activated by the PI3K/Akt pathway.

1. Tissue Preparation:

  • Fix freshly excised tumors in 10% neutral buffered formalin overnight.
  • Dehydrate the tissue through a graded series of ethanol (B145695) and embed in paraffin.
  • Cut 4-5 µm sections and mount on charged slides.

2. Staining Procedure:

  • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
  • Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific antibody binding with a serum-based blocking solution.
  • Incubate sections with a primary antibody against phospho-S6 (e.g., Ser235/236) overnight at 4°C.
  • Wash with buffer and incubate with a biotinylated secondary antibody.
  • Apply an avidin-biotin-peroxidase complex.
  • Develop the signal with a DAB substrate and counterstain with hematoxylin.
  • Dehydrate, clear, and mount the slides.

3. Quantification:

  • Image slides and quantify the staining intensity and percentage of positive cells using image analysis software.

Alternative and Emerging In Vivo Target Engagement Methods

Beyond traditional methods, newer techniques offer more dynamic and quantitative assessments of target engagement.

In Vivo PI3K Enzyme Activity Assay

This assay directly measures the enzymatic activity of PI3K in tissue lysates.

Principle: PI3K is immunoprecipitated from tumor lysates and incubated with its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), and radiolabeled ATP (γ-³²P-ATP). The resulting radiolabeled product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is then separated by thin-layer chromatography (TLC) and quantified by autoradiography. A reduction in PIP3 production in drug-treated samples compared to vehicle-treated samples indicates target engagement. While powerful, this method is technically demanding and involves the use of radioactivity.[11][12]

Positron Emission Tomography (PET) Imaging

PET imaging offers a non-invasive, real-time method to assess target engagement and pharmacodynamics in vivo.

Principle: Radiolabeled tracers that bind to specific components of the PI3K pathway can be used to visualize and quantify target expression and drug binding. For example, PET probes targeting receptor tyrosine kinases (RTKs) upstream of PI3K, such as EGFR and HER3, have been developed.[13] Inhibition of the PI3K/AKT pathway can lead to a feedback-mediated upregulation of these RTKs, which can be detected by PET imaging.[13] Additionally, metabolic tracers like [¹⁸F]-fluorodeoxyglucose (FDG) and [¹⁸F]-fluorothymidine (FLT) can serve as indirect readouts of PI3K pathway activity, as the pathway regulates glucose metabolism and cell proliferation.[14]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, a typical experimental workflow for in vivo target validation, and the logical relationship of the comparative data.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates S6K S6K mTOR->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Copanlisib Copanlisib Copanlisib->PI3K Alternatives Alternative Inhibitors (Alpelisib, Idelalisib, Duvelisib) Alternatives->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow Xenograft Establish Xenograft Tumor Model Treatment Treat with Copanlisib or Alternative Inhibitor Xenograft->Treatment Tumor_Harvest Harvest Tumors Treatment->Tumor_Harvest Efficacy Measure Tumor Growth (Efficacy) Tumor_Harvest->Efficacy Biomarker Biomarker Analysis (Target Engagement) Tumor_Harvest->Biomarker Western Western Blot (p-Akt, p-S6) Biomarker->Western IHC IHC (p-S6, Ki67) Biomarker->IHC Other Other Assays (Enzyme Activity, PET) Biomarker->Other

Caption: Experimental workflow for in vivo target validation.

Data_Comparison Copanlisib Copanlisib Pan-Class I (α, δ) High in vivo efficacy Comparison Comparative Analysis Copanlisib->Comparison Alpelisib Alpelisib α-selective Efficacy in PIK3CA-mutant tumors Alpelisib->Comparison Idelalisib Idelalisib δ-selective Efficacy in hematological malignancies Idelalisib->Comparison Duvelisib Duvelisib δ, γ-selective Efficacy in hematological malignancies Duvelisib->Comparison

Caption: Logical relationship for data comparison of PI3K inhibitors.

Conclusion

Validating the in vivo target engagement of Copanlisib Dihydrochloride can be effectively achieved through a combination of pharmacodynamic biomarker analysis, such as Western blotting for p-Akt and IHC for p-S6, and assessment of anti-tumor efficacy in relevant preclinical models. Head-to-head comparisons with other PI3K inhibitors, such as alpelisib, idelalisib, and duvelisib, demonstrate that Copanlisib's potent pan-class I inhibitory profile, with a preference for the α and δ isoforms, translates to robust in vivo activity across various cancer types. The choice of a specific PI3K inhibitor and the methods for validating its target engagement should be guided by the specific research question, the cancer type under investigation, and the PI3K isoform dependency of the tumor. Emerging technologies like PET imaging hold promise for non-invasive, real-time assessment of target engagement and will likely play an increasingly important role in the development of PI3K-targeted therapies.

References

A Comparative Analysis of Pan-PI3K Inhibitors in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in the development and progression of numerous solid tumors, making it a prime target for therapeutic intervention.[4][5] Pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, δ), were developed to broadly suppress this oncogenic signaling.[6][7] This guide provides a comparative analysis of key pan-PI3K inhibitors that have been evaluated in solid tumors, presenting clinical data, safety profiles, and the experimental protocols used to assess their activity.

The PI3K/AKT/mTOR Signaling Pathway

Activation of the PI3K pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs).[4][8] This recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[4][8][9] PIP3 recruits and activates downstream effectors, most notably the kinase AKT.[2][4] Once activated, AKT phosphorylates a wide array of substrates that promote cell survival and proliferation, including the mTOR complex 1 (mTORC1).[1][4] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[3][4] Pan-PI3K inhibitors block the initial step of this cascade by competitively binding to the ATP-binding site of the PI3K catalytic subunits.[7][10]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP2->PI3K PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PI3K->PIP3 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Survival & Proliferation mTORC1->Proliferation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Inhibitor Pan-PI3K Inhibitor Inhibitor->PI3K Blocks Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the point of pan-PI3K inhibition.

Comparative Clinical Performance

While numerous pan-PI3K inhibitors have entered clinical trials, their development in solid tumors has been challenging due to modest single-agent efficacy and significant toxicities.[11][12] The following tables summarize key efficacy and safety data from clinical studies of prominent pan-PI3K and dual PI3K/mTOR inhibitors.

Table 1: Efficacy of Pan-PI3K Inhibitors in Advanced Solid Tumors
Inhibitor (Class)Trial (Phase)Patient Population (Tumor Types)Key Efficacy Results
Buparlisib (B177719) (pan-PI3K)Dose-Escalation (I)[13]Advanced Solid Tumors (N=83)ORR: 1 confirmed PR (TNBC), 3 unconfirmed PRs.
BELLE-2 (III)[11]ER+ Metastatic Breast CancerPFS: 6.9 months (vs. 5.0 with placebo + fulvestrant). Modest benefit observed.
Single-Arm (II)[6]Advanced malignancies with PI3K pathway activation (N=146)Clinical Benefit Rate: 15.1% (1 PR, 21 SD). Median PFS: 1.9 months.
Pictilisib (B1683980) (pan-PI3K)Dose-Escalation (I)[14][15]Advanced Solid Tumors (N=60)ORR: 1 PR (BRAF-mutant melanoma), 1 response by CA-125 (ovarian cancer).
FERGI (II)[16]ER+, HER2- Metastatic Breast CancerPFS: 7.4 months in ER+/PR+ subset (vs. 3.7 with placebo + fulvestrant). No significant benefit in the overall ER+ population.
Copanlisib (B1663552) (pan-PI3K; α/δ dominant)Dose-Escalation (I)[17]Advanced Solid Tumors & NHLIn solid tumors, stable disease was the most common response.
Phase II[18]Solid tumors with PIK3CA mutationORR: 16%.
Gedatolisib (B612122) (dual PI3K/mTOR)Combination (I)[19][20]Advanced Solid Tumors (N=17, mostly ovarian/endometrial)ORR: 65% (80% in clear cell ovarian cancer) when combined with carboplatin (B1684641) and paclitaxel.
Combination (Ib)[21]Triple-Negative Breast Cancer (TNBC)ORR: 40.0% (1st line), 33.3% (2nd/3rd line) when combined with cisplatin.

ORR: Overall Response Rate; PR: Partial Response; SD: Stable Disease; PFS: Progression-Free Survival; TNBC: Triple-Negative Breast Cancer.

Table 2: Comparative Safety Profile of Pan-PI3K Inhibitors

A major hurdle for pan-PI3K inhibitors is their on-target toxicities, which often limit the ability to maintain an effective dose.[11][12] Common adverse events are shared across the class.

InhibitorCommon Treatment-Related Adverse Events (All Grades)Common Grade ≥3 Adverse Events
Buparlisib Decreased appetite, diarrhea, nausea, hyperglycemia, rash.[13]Asthenia, performance status decrease, hyperglycemia, increased ALT/AST.[11][13][22]
Pictilisib Nausea, rash, fatigue.[14][15]Maculopapular rash (Dose-Limiting Toxicity).[14][15]
Copanlisib Hyperglycemia, fatigue, diarrhea, decreased neutrophil and platelet counts.[18]Hyperglycemia, hypertension.[10]
Gedatolisib Mucositis/stomatitis, rash, fatigue, diarrhea.[19][23]Neutropenia, anemia, mucositis.[19][20]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Adverse events are based on monotherapy and combination studies.

Key Experimental Protocols

Evaluating the efficacy of PI3K inhibitors requires robust in vitro assays to quantify their impact on cell viability and target engagement. Below are standardized protocols for two fundamental experiments.

Cell Viability Assay (ATP-Based Luminescence)

This assay determines an inhibitor's effect on cell proliferation by measuring ATP, an indicator of metabolically active cells.[2] The resulting dose-response curve is used to calculate the half-maximal inhibitory concentration (IC50).

Methodology [2][24]

  • Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the PI3K inhibitor in DMSO. Create a serial dilution series in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration is consistent across all wells (≤0.1%).

  • Treatment: Treat cells with the serial dilutions of the inhibitor. Include a vehicle control (DMSO only) and a no-cell background control (medium only).

  • Incubation: Incubate the plate for a specified period, typically 72 hours.

  • Lysis and Signal Generation: Equilibrate the plate and a commercial ATP-based luminescent reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control wells. Plot the normalized values against the logarithm of inhibitor concentration and fit a non-linear regression curve to determine the IC50 value.

Viability_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Treat with Inhibitor Dilutions A->B C 3. Incubate (72 hours) B->C D 4. Add Lysis/ Luminescence Reagent C->D E 5. Read Luminescence (Plate Reader) D->E F 6. Calculate IC50 E->F

Caption: Experimental workflow for a luminescent-based cell viability assay.
Western Blot for PI3K Pathway Inhibition

Western blotting is used to measure target engagement by detecting the phosphorylation status of key downstream proteins like AKT and S6 ribosomal protein.[1] A reduction in the phosphorylated form of these proteins relative to their total protein levels indicates successful pathway inhibition.[1][9]

Methodology [1][24]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the PI3K inhibitor (and a vehicle control) for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold Phosphate Buffered Saline (PBS). Add ice-cold lysis buffer containing protease and phosphatase inhibitors, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or Bovine Serum Albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those specific for phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phospho-protein signal to the total protein signal to assess the degree of inhibition.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis B 2. Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Membrane Transfer C->D E 5. Antibody Incubation D->E F 6. Detection E->F

Caption: General experimental workflow for Western blot analysis.

References

Navigating Resistance: A Comparative Guide to Copanlisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of phosphatidylinositol 3-kinase (PI3K) inhibitors has marked a significant advancement in the treatment of various cancers. Copanlisib (B1663552), a potent pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated clinical efficacy, particularly in hematological malignancies.[1][2] However, as with many targeted therapies, the emergence of resistance presents a significant clinical challenge. This guide provides a comprehensive comparison of cross-resistance patterns between Copanlisib and other PI3K pathway inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and drug development strategies.

Understanding the PI3K Signaling Pathway

The PI3K pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for therapeutic intervention.

PI3K_Signaling_Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway.

Cross-Resistance Profile of Copanlisib

Studies utilizing cancer cell lines with acquired resistance to Copanlisib have revealed patterns of cross-resistance to other PI3K inhibitors. This suggests that common resistance mechanisms may be at play, limiting the sequential use of different agents within the same class.

Quantitative Analysis of Cross-Resistance

In a study involving a marginal zone lymphoma (MZL) cell line model (VL51), cells with acquired resistance to Copanlisib demonstrated significantly reduced sensitivity to other PI3K inhibitors.[3][4] This highlights a critical consideration for clinical sequencing of these agents.

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold Change in Resistance
VL51 (MZL) Copanlisib Data not provided>50-fold higher than parental>50
Duvelisib Data not provided50-fold decrease in sensitivity50
Idelalisib (B1684644) Data not provided5-fold decrease in sensitivity5

Table 1: Cross-resistance of Copanlisib-resistant MZL cells to other PI3K inhibitors. Data extracted from an abstract; specific IC50 values were not provided.[3][4]

Comparative Potency of PI3K Inhibitors

The inhibitory profile of Copanlisib against the four class I PI3K isoforms differs from that of more isoform-selective inhibitors like Idelalisib (δ-selective) and Duvelisib (δ/γ-selective). This differential activity may influence both efficacy and the development of resistance.

InhibitorPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
Copanlisib 0.53.76.40.7
Idelalisib 1,1008,6002,1002.5
Duvelisib 1,60285272.5

Table 2: Comparative in vitro inhibitory activity (IC50) of Copanlisib, Idelalisib, and Duvelisib against PI3K isoforms.[5][6]

Mechanisms of Resistance to Copanlisib and Other PI3K Inhibitors

Acquired resistance to PI3K inhibitors is a multifaceted process involving the activation of bypass signaling pathways that circumvent the therapeutic blockade. In Copanlisib-resistant MZL cells, a notable upregulation of several pro-survival pathways has been identified as a key driver of resistance.[3][4]

Resistance_Mechanisms cluster_outcome Copanlisib Copanlisib PI3K PI3K/AKT/mTOR Pathway Copanlisib->PI3K Cytokine Upregulation of Cytokine Signaling (IL1A, IL1B, CXCR4) NFkB Activation of NF-κB Pathway MAPK Activation of MAPK Pathway JAK_STAT Activation of JAK/STAT Pathway Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Cytokine->Cell_Survival NFkB->Cell_Survival MAPK->Cell_Survival JAK_STAT->Cell_Survival

Caption: Key signaling pathways implicated in resistance to Copanlisib.

Experimental Protocols

The generation and characterization of drug-resistant cell lines are fundamental to understanding the mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies.

Generation of Copanlisib-Resistant Cell Lines

A common method for developing acquired resistance in cancer cell lines involves continuous exposure to escalating concentrations of the drug.[7][8]

Experimental_Workflow start Parental Cell Line step1 Treat with low-dose Copanlisib start->step1 step2 Culture until proliferation resumes step1->step2 step3 Gradually increase Copanlisib concentration step2->step3 step4 Isolate and expand resistant clones step3->step4 end Copanlisib-Resistant Cell Line step4->end

Caption: Workflow for generating drug-resistant cell lines.

Protocol:

  • Initial Dosing: Begin by treating the parental cancer cell line (e.g., VL51) with a low concentration of Copanlisib, typically around the IC20 (the concentration that inhibits 20% of cell growth).

  • Culture and Monitoring: Maintain the cells in culture with the drug-containing medium, monitoring for cell viability and proliferation. The medium should be changed every 2-3 days.

  • Dose Escalation: Once the cells resume proliferation at a rate similar to the untreated parental cells, the concentration of Copanlisib is incrementally increased.

  • Isolation of Resistant Clones: This process of dose escalation is continued over several months until the cells can proliferate in the presence of a significantly higher concentration of Copanlisib (e.g., >10-fold the initial IC50). At this point, single-cell cloning can be performed to isolate and expand homogenous resistant populations.

  • Confirmation of Resistance: The resistance of the newly generated cell line should be confirmed by performing a cell viability assay (e.g., MTT or CCK-8) to determine the new IC50 value and compare it to the parental line.[3][4]

Cell Viability Assay (MTT/CCK-8)

Cell viability assays are used to determine the cytotoxic effects of a compound on a cell population and to calculate the IC50 value.

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • 96-well plates

  • PI3K inhibitors (Copanlisib, Idelalisib, Duvelisib, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of the PI3K inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Absorbance Measurement: For MTT assays, add a solubilization solution to dissolve the formazan (B1609692) crystals before reading the absorbance. For CCK-8 assays, the absorbance can be read directly.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values for each inhibitor in both parental and resistant cell lines.[8][9]

Western Blot Analysis

Western blotting is employed to assess the activation status of key proteins within the PI3K signaling pathway and the bypass pathways to confirm the on-target effects of the inhibitors and to investigate the mechanisms of resistance.

Procedure:

  • Cell Lysis: Treat parental and resistant cells with the PI3K inhibitors for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK, phospho-STAT3, total-STAT3) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon inhibitor treatment in both sensitive and resistant cells.[9][10]

Conclusion and Future Directions

The emergence of cross-resistance between Copanlisib and other PI3K inhibitors underscores the complexity of acquired resistance to targeted therapies. The activation of bypass signaling pathways, such as MAPK and JAK/STAT, appears to be a crucial mechanism driving this phenomenon. Understanding these intricate resistance networks is paramount for the development of more effective treatment strategies.

Future research should focus on:

  • Comprehensive Cross-Resistance Profiling: Systematically evaluating the cross-resistance profiles of a wider range of PI3K inhibitors in various cancer models with acquired resistance to Copanlisib.

  • Combination Therapies: Preclinical and clinical investigation of combination therapies that co-target the PI3K pathway and the identified resistance pathways (e.g., MEK inhibitors, JAK inhibitors).

  • Biomarker Discovery: Identifying predictive biomarkers that can help to stratify patients who are more likely to develop resistance to PI3K inhibitors and to guide the selection of subsequent therapies.

By elucidating the molecular underpinnings of resistance, the scientific community can pave the way for the rational design of novel therapeutic approaches to overcome this clinical challenge and improve patient outcomes.

References

Preclinical Efficacy of Copanlisib and Immunotherapy Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of copanlisib (B1663552), a pan-class I PI3K inhibitor, in combination with immunotherapy. The data presented herein is collated from key preclinical studies to support further research and development in this promising area of oncology.

Executive Summary

Copanlisib, a potent inhibitor of phosphatidylinositol-3-kinase (PI3K) with predominant activity against the PI3K-α and PI3K-δ isoforms, has demonstrated significant anti-tumor effects in preclinical models when combined with immune checkpoint inhibitors (ICIs), specifically anti-PD-1 antibodies.[1][2] This combination therapy has been shown to overcome resistance to ICI monotherapy in various cancer models, leading to complete tumor regression and the establishment of long-term anti-tumor immunity.[3] The mechanism underlying this synergy involves the immunomodulatory effects of copanlisib, which favorably alters the tumor microenvironment by reducing immunosuppressive cell populations and enhancing the activity of cytotoxic T lymphocytes.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of copanlisib and anti-PD-1 therapy in various syngeneic mouse cancer models.

Table 1: Anti-Tumor Efficacy in the MC38 Colon Adenocarcinoma Model
Treatment GroupMean Tumor Volume (mm³ ± SEM) on Day 13Tumor Growth Inhibition (TGI)CD8+/Treg Ratio (in Tumor)M1/M2 Macrophage Ratio (in Tumor)Reference
Vehicle Control~1200-LowLow[1]
Copanlisib~800ModerateIncreasedIncreased[1]
Anti-PD-1~1000LowSlightly IncreasedSlightly Increased[1]
Copanlisib + Anti-PD-1~300 High (p ≤ 0.01) Significantly Increased (p ≤ 0.01) Significantly Increased (p ≤ 0.01) [1]
Table 2: Anti-Tumor Efficacy in the CT26 Colon Carcinoma Model
Treatment GroupMedian Fold Change in Tumor Growth Rate (Day 15)Granzyme B+ Cells/FOV (Median)Key OutcomeReference
IgG2a Control7.4927Progressive Disease
Copanlisib8.88Not ReportedProgressive Disease
Anti-PD-18.93Not ReportedProgressive Disease
Copanlisib + Anti-PD-13.62 (p=0.002 vs control) 44 (p<0.05 vs control) Significant Reduction in Tumor Growth
Table 3: Anti-Tumor Efficacy in the A20 Lymphoma Model (ICI-Resistant)
Treatment GroupTumor RegressionLong-term Survival (Tumor-free)Key OutcomeReference
Vehicle Control0%0%Progressive Disease[3]
Copanlisib0%0%Progressive Disease[3]
Anti-PD-10%0%Progressive Disease[3]
Copanlisib + Anti-PD-150-100% Complete Regression Not explicitly quantified but suggested by complete regression and memory response Overcomes ICI Resistance, Induces Complete Regression [3]

Experimental Protocols

In Vivo Murine Cancer Models
  • Animal Models: Female BALB/c or C57BL/6N mice were used for the CT26/A20 and MC38 models, respectively.[1][4] Animals were housed under standard laboratory conditions.

  • Tumor Cell Inoculation:

    • MC38 and CT26: 5 x 105 cells were injected subcutaneously into the flank of the mice.[1][4]

    • A20: Details on the number of cells inoculated were not available in the reviewed sources.

  • Treatment Administration:

    • Copanlisib: Administered intravenously (i.v.) at a dose of 14 mg/kg on a 2-days-on/5-days-off schedule.[1] In another study, a dose of 10 mg/kg was used for 15 days.[4]

    • Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) at a dose of 10 mg/kg twice a week.[1] Another study used 0.2 mg per mouse.[4]

    • Control Groups: Received corresponding vehicle or an IgG isotype control antibody.[1][4]

  • Efficacy Assessment:

    • Tumor Growth: Tumor volume was measured regularly using calipers and calculated using the formula: (length x width2)/2.[1][4]

    • Survival: Animals were monitored for survival, and tumor-free survivors were rechallenged with tumor cells to assess for immunological memory.[3]

  • Immunophenotyping:

    • Immunohistochemistry (IHC): Tumors were harvested, fixed, and stained for various immune cell markers including CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), CD86 (M1 macrophages), and CD206 (M2 macrophages).[1]

    • Flow Cytometry: Spleens and tumors were processed to single-cell suspensions and stained with fluorescently labeled antibodies to quantify different immune cell populations.

Signaling Pathways and Mechanisms of Action

The synergistic anti-tumor effect of copanlisib and anti-PD-1 immunotherapy is underpinned by their complementary mechanisms of action targeting both the cancer cell and the tumor microenvironment.

Copanlisib_Immunotherapy_Signaling cluster_tumor_cell Tumor Cell cluster_tme Tumor Microenvironment PI3K PI3Kα AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MHC1 MHC Class I Expression Treg Regulatory T Cell (Treg) Treg_PI3K PI3Kδ Treg->Treg_PI3K Treg_Suppression Immunosuppression Treg_PI3K->Treg_Suppression M2_Macrophage M2 Macrophage M2_PI3K PI3Kδ M2_Macrophage->M2_PI3K M2_Suppression Immunosuppression M2_PI3K->M2_Suppression CD8_T_Cell CD8+ T Cell PD1 PD-1 CD8_T_Cell->PD1 Tumor_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Killing PDL1 PD-L1 PDL1->PD1 Inhibition Tumor_Cell_TME Tumor Cell Tumor_Cell_TME->PDL1 M1_Macrophage M1 Macrophage M1_Macrophage->Tumor_Killing Copanlisib Copanlisib Copanlisib->PI3K Inhibits Copanlisib->MHC1 Increases Copanlisib->Treg_PI3K Inhibits Copanlisib->M2_PI3K Inhibits Copanlisib->M1_Macrophage Promotes Polarization Anti_PD1 Anti-PD-1 Antibody Anti_PD1->PD1 Blocks

Caption: Signaling pathways affected by copanlisib and anti-PD-1 therapy.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the combination of copanlisib and immunotherapy.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., MC38, CT26, A20) animal_model Syngeneic Mouse Model (e.g., C57BL/6, BALB/c) cell_culture->animal_model Subcutaneous Injection randomization Tumor Growth to ~100-200 mm³ & Randomization animal_model->randomization group1 Group 1: Vehicle Control randomization->group1 Treatment Groups group2 Group 2: Copanlisib randomization->group2 Treatment Groups group3 Group 3: Anti-PD-1 randomization->group3 Treatment Groups group4 Group 4: Copanlisib + Anti-PD-1 randomization->group4 Treatment Groups tumor_measurement Tumor Volume Measurement (2-3x weekly) group1->tumor_measurement survival_monitoring Survival Monitoring group1->survival_monitoring group2->tumor_measurement group2->survival_monitoring group3->tumor_measurement group3->survival_monitoring group4->tumor_measurement group4->survival_monitoring endpoint Endpoint Analysis (e.g., Day 13-21) tumor_measurement->endpoint survival_monitoring->endpoint tumor_harvest Tumor & Spleen Harvest endpoint->tumor_harvest ihc Immunohistochemistry (CD8, FoxP3, CD86, CD206) tumor_harvest->ihc flow_cytometry Flow Cytometry (Immune Cell Profiling) tumor_harvest->flow_cytometry

Caption: Preclinical experimental workflow for combination therapy evaluation.

Conclusion

The preclinical data strongly support the combination of copanlisib with anti-PD-1 immunotherapy as a promising strategy to enhance anti-tumor responses, particularly in tumors resistant to immune checkpoint inhibitors alone. The immunomodulatory properties of copanlisib, characterized by a reduction in immunosuppressive cells and a promotion of a pro-inflammatory tumor microenvironment, provide a solid rationale for the clinical investigation of this combination. The presented data and experimental frameworks offer a valuable resource for researchers and drug developers in the design and interpretation of future studies in this field.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.